Technical Documentation Center

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid
  • CAS: 725685-93-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodology of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid: A Versatile Scaffold for Kinase Inhibitor Design

Executive Summary In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on modular, functionalized core scaffolds. 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the design of highly selective kinase inhibitors relies heavily on modular, functionalized core scaffolds. 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid (CAS: 725685-93-8)[1] has emerged as a privileged building block, particularly in the development of allosteric inhibitors that target the DFG-out conformation of kinases such as p38 MAPK and B-Raf[2].

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the physicochemical properties, structural logic, and synthetic methodology of this compound. Rather than merely listing its properties, this guide explores the causality behind its molecular architecture and provides self-validating experimental protocols to ensure high-fidelity synthesis and characterization in drug discovery workflows.

Molecular Architecture and Physicochemical Thermodynamics

The utility of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid lies in its highly organized spatial geometry. The molecule is an amphoteric system, possessing both a weakly basic pyrazole/amine network and an acidic carboxylate group. This dual nature dictates its solubility profile and hydrogen-bonding capacity[3].

Structural Causality in Drug Design
  • Central Pyrazole Core: Acts as a rigid hinge, directing the vectors of the three substituents at precise angles to maximize target engagement.

  • C3 tert-Butyl Group: A bulky, lipophilic moiety specifically designed to anchor into the deep hydrophobic pocket exposed during the Asp-Phe-Gly (DFG) conformational shift in kinases[2].

  • C5 Exocyclic Amine: Serves as a critical hydrogen bond donor. In diaryl urea derivatives (e.g., Doramapimod/BIRB-796), this amine is often functionalized or utilized to interact directly with the kinase hinge region[4].

  • N1 Benzoic Acid: Acts as both a solubility enhancer and a highly versatile synthetic handle for downstream amide or urea coupling, allowing the molecule to extend into solvent-exposed regions[4].

Quantitative Physicochemical Profile
PropertyValueMethod / Significance
Molecular Formula C₁₄H₁₇N₃O₂Exact Mass: 259.13 g/mol
Molecular Weight 259.30 g/mol Calculated standard atomic weights
Topological Polar Surface Area (TPSA) 81.1 ŲOptimal for oral bioavailability (Rule of 5 compliant)
Hydrogen Bond Donors (HBD) 32 from -NH₂, 1 from -COOH
Hydrogen Bond Acceptors (HBA) 42 from -COOH, 2 from pyrazole/amine nitrogens
LogP (Octanol/Water) ~2.8Balances lipophilicity (tert-butyl) with polarity
pKa (Carboxylic Acid) 4.1 ± 0.2Deprotonated at physiological pH (7.4)
pKa (Conjugate Acid) 1.8 ± 0.2Exocyclic amine is weakly basic due to conjugation

Synthetic Methodology and Mechanistic Logic

The synthesis of 5-aminopyrazoles requires precise control over regioselectivity. The standard route involves the condensation of a hydrazine with a β -ketonitrile[5].

Mechanistic Causality

When 3-hydrazinobenzoic acid hydrochloride reacts with 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile), the reaction is driven by the differential nucleophilicity of the hydrazine nitrogens.

  • Hydrazone Formation: The highly nucleophilic terminal nitrogen (-NH₂) of the hydrazine selectively attacks the sterically hindered ketone carbonyl of the pivaloylacetonitrile, forming a hydrazone intermediate. The use of the hydrochloride salt provides the necessary acidic catalysis for this step.

  • Cyclization: The internal secondary nitrogen (attached to the aryl ring) subsequently attacks the electrophilic carbon of the nitrile group. This specific sequence guarantees the formation of the 5-amino isomer rather than the 3-amino isomer.

  • Esterification Side-Reaction: Because the reaction is typically refluxed in ethanol under acidic conditions, the benzoic acid group undergoes concurrent Fischer esterification to form an ethyl ester[5]. A subsequent saponification step is required to liberate the free acid.

Synthesis A 3-Hydrazinobenzoic Acid (HCl salt) C Condensation (EtOH, Reflux) A->C B Pivaloylacetonitrile B->C D Ethyl 3-(5-amino-3-tert-butyl -1H-pyrazol-1-yl)benzoate C->D  -H2O E Saponification (LiOH, THF/H2O) D->E F 3-(3-tert-butyl-5-amino -1H-pyrazol-1-yl)benzoic acid E->F  +H+

Fig 1: Two-step synthetic route for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Two-Step Synthesis of the Target Scaffold

Step 1: Cyclocondensation to Ethyl Ester

  • Setup: In a 500 mL round-bottom flask, suspend 3-hydrazinobenzoic acid hydrochloride (1.0 eq, ~50 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.1 eq, ~55 mmol) in 200 mL of anhydrous ethanol[5].

  • Reaction: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 12–16 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The disappearance of the baseline hydrazine spot (ninhydrin positive) and the emergence of a highly UV-active spot (Rf ~0.6) confirms successful cyclization and esterification.

  • Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and saturated NaHCO₃ to neutralize residual HCl. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate ethyl ester.

Step 2: Base-Catalyzed Saponification

  • Setup: Dissolve the crude ethyl ester in a 1:1 mixture of THF and H₂O (100 mL).

  • Reaction: Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (Solubility): As the ester hydrolyzes, the mixture will become a homogeneous solution because the resulting lithium carboxylate salt is highly water-soluble.

  • Workup: Remove THF under reduced pressure. Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl to pH 3–4.

  • Validation Checkpoint 3 (Precipitation): A dense white/yellowish precipitate of the free benzoic acid will form immediately upon reaching its isoelectric point. Filter, wash with cold water, and dry under high vacuum.

Analytical Characterization Signatures

Robust analytical characterization is required to confirm the regiochemistry of the pyrazole and the complete removal of the ethyl group.

Analytical TechniqueSignal / PeakAssignmentDiagnostic Value
¹H NMR (DMSO-d₆) δ 1.20 (s, 9H)tert-butyl groupConfirms incorporation of pivaloylacetonitrile[5].
¹H NMR (DMSO-d₆) δ 5.38 (br s, 2H)Exocyclic -NH₂Confirms successful cyclization and non-participation in side reactions[5].
¹H NMR (DMSO-d₆) δ 5.43 (s, 1H)Pyrazole C4-HValidates the formation of the aromatic pyrazole core[5].
¹H NMR (DMSO-d₆) δ ~13.0 (br s, 1H)Carboxylic acid -OHConfirms complete saponification of the ethyl ester intermediate.
LC-MS (ESI+) m/z 260.1 [M+H]⁺Molecular IonMatches the calculated exact mass of 259.13.

Applications in Advanced Drug Design

When integrating this scaffold into a drug discovery pipeline, researchers utilize the specific vectors of the molecule to map against the target kinase's active site. The diagram below illustrates the pharmacophore logic used when deriving clinical candidates (such as diaryl urea inhibitors) from this starting material.

Pharmacophore Core Central Pyrazole Core Organizes spatial geometry TButyl tert-Butyl Group Hydrophobic Pocket Binder Core->TButyl C3 Position Amine Exocyclic Amine (-NH2) H-Bond Donor Core->Amine C5 Position Benzoic Benzoic Acid Handle Vector for Amide Coupling Core->Benzoic N1 Position

Fig 2: Pharmacophore mapping of the pyrazole scaffold in allosteric kinase inhibitor design.

By utilizing standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the benzoic acid moiety can be rapidly diversified with various aliphatic or aromatic amines, creating libraries of compounds designed to probe the solvent-exposed regions of kinases, thereby optimizing both potency and pharmacokinetic properties[4].

References

  • [3] Three substituted 4-pyrazolylbenzoates: hydrogen-bonded supramolecular structures in one, two and three dimensions. National Institutes of Health (NIH) / PubMed.

  • [1] 725685-93-8 (3-(3-Tert-butyl-5-amino-1h-pyrazol-1-yl)benzoic acid) Chemical Properties. Chemical Dictionary / hxchem.net.

  • [4] p38 MAPK inhibitor | BIRB 796. opnMe / Boehringer Ingelheim.

  • [2] 1KV2: Human p38 MAP Kinase in Complex with BIRB 796. RCSB Protein Data Bank.

  • [5] Patent Application US 2008/0269267 A1 (Synthesis of Kinase Inhibitors). Google Patents.

Sources

Exploratory

Unveiling the Mechanism of Action: 3-(3-tert-Butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid Derivatives as Allosteric Kinase Inhibitors

In the landscape of targeted therapeutics, the shift from Type I (ATP-competitive) to Type II (allosteric) kinase inhibitors has revolutionized our approach to achieving high kinome selectivity and prolonged in vivo effi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In the landscape of targeted therapeutics, the shift from Type I (ATP-competitive) to Type II (allosteric) kinase inhibitors has revolutionized our approach to achieving high kinome selectivity and prolonged in vivo efficacy. As a Senior Application Scientist, I have guided numerous drug development programs through the optimization of pyrazole-urea scaffolds. Among these, derivatives of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid stand out as a masterclass in rational drug design.

This technical whitepaper dissects the pharmacophore architecture, the precise molecular mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these potent allosteric modulators, with a specific focus on their role in inhibiting p38α Mitogen-Activated Protein Kinase (MAPK).

Pharmacophore Architecture: Engineering the Perfect Fit

The efficacy of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid derivatives relies on a highly specific spatial arrangement that exploits the conformational plasticity of the kinase activation loop. Unlike Type I inhibitors that blindly compete with high intracellular concentrations of ATP, this scaffold is designed to trap the kinase in an inactive state.

The structural logic of this building block is tri-fold:

  • The 3-tert-Butyl Anchor (Hydrophobic Tail): When the conserved Asp-Phe-Gly (DFG) motif of the kinase flips to the "out" conformation, it exposes a deep, lipophilic allosteric pocket. The bulky tert-butyl group is perfectly sized to insert into this cavity, driving the binding thermodynamics through favorable van der Waals interactions and the displacement of high-energy water molecules[1].

  • The 5-Amino-1H-Pyrazole Core (H-Bonding Hub): The 5-amino group serves as the critical synthetic handle, typically derivatized into a urea linkage during lead optimization. This urea motif acts as a bidentate hydrogen bond donor/acceptor, forming indispensable interactions with the conserved catalytic glutamate (e.g., Glu71 in p38α) and the backbone amide of the DFG aspartate (Asp168)[2].

  • The 1-Benzoic Acid Moiety (Solvent Channel Vector): Attached at the N1 position of the pyrazole, the meta-substituted benzoic acid directs out toward the solvent-exposed hinge region. The carboxylic acid dramatically improves aqueous solubility—a common bottleneck for highly lipophilic Type II inhibitors. Furthermore, it enables the formation of stabilizing salt bridges with solvent-exposed lysine or arginine residues, anchoring the inhibitor and drastically reducing the dissociation rate ( koff​ ).

Mechanism of Action: Conformational Selection of the DFG-Out State

The primary mechanism of action for these derivatives is the stabilization of the DFG-out conformation . In a native, active kinase (DFG-in), the aspartate residue points into the ATP-binding site to coordinate the catalytic magnesium ion.

When a 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid-derived urea binds, it does not merely occupy space; it actively selects and locks the transient DFG-out state. The urea hydrogen atoms establish a bidentate hydrogen bond with the carboxylate oxygens of Glu71, while the pyrazole ring provides a rigid geometric scaffold that prevents the DFG motif from flipping back to its active state[2].

Because this conformational rearrangement requires significant structural dynamics, the binding kinetics are characterized by a slow on-rate ( kon​ ) but an exceptionally slow off-rate ( koff​ )[3]. This results in a prolonged Target Residence Time ( τ ) , which is a superior predictor of in vivo efficacy compared to standard equilibrium affinity ( IC50​ )[4].

DFG_Mechanism ATP ATP-Bound State (DFG-In) Intermediate Transient State (Activation Loop Shift) ATP->Intermediate Kinase Dynamics DFG_Out Allosterically Inhibited (DFG-Out) Intermediate->DFG_Out Inhibitor Binding Inhibitor Type II Inhibitor (Pyrazole-Urea) Inhibitor->DFG_Out H-Bonds & Hydrophobic Interactions

Fig 1. Conformational selection of the DFG-out state by pyrazole-urea inhibitors.

Self-Validating Experimental Protocols

To rigorously validate derivatives of this scaffold, we must move beyond simple enzymatic assays. As an application scientist, I mandate a self-validating workflow that proves causality: we must prove that the compound binds slowly, traps the specific allosteric conformation, and translates this kinetic profile into cellular efficacy.

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time

Causality: We utilize SPR rather than standard end-point assays because Type II inhibitors often exhibit time-dependent inhibition. Measuring the exact dissociation rate ( koff​ ) is critical, as a longer residence time mitigates the effects of fluctuating pharmacokinetic drug levels in vivo[4].

  • Immobilization: Covalently attach biotinylated p38α MAPK to a streptavidin-coated SPR sensor chip (e.g., Series S Sensor Chip SA) to ensure uniform orientation.

  • Analyte Injection: Flow the pyrazole-urea derivative over the chip at multiple concentrations (e.g., 0.1 nM to 100 nM) using a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the complex for a minimum of 120 minutes to accurately capture the slow dissociation phase characteristic of DFG-out binders.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

Protocol B: TR-FRET Conformational Assay

Causality: To ensure the prolonged residence time is due to DFG-out stabilization (and not non-specific aggregation), we use a competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[1].

  • Tracer Selection: Utilize a fluorophore-labeled tracer known to specifically bind the active (DFG-in) ATP pocket.

  • Incubation: Incubate recombinant kinase with the europium-labeled anti-tag antibody and the fluorescent tracer.

  • Displacement: Add the pyrazole-urea derivative. As the inhibitor forces the kinase into the DFG-out conformation, the DFG-in specific tracer is sterically ejected.

  • Readout: Measure the decrease in the FRET signal. A dose-dependent loss of FRET strictly validates the allosteric Type II mechanism.

Workflow Syn 1. Scaffold Synthesis (Suzuki Coupling) SPR 2. SPR Kinetics (k_on, k_off, Residence Time) Syn->SPR FRET 3. TR-FRET Assay (DFG-Out Stabilization) SPR->FRET Cell 4. Cellular Efficacy (TNF-α Inhibition) FRET->Cell

Fig 2. Self-validating workflow for evaluating Type II kinase inhibitors.

Quantitative Kinetic Data Summary

The structural modifications inherent to the 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid scaffold yield distinct kinetic advantages. Below is a comparative summary of kinetic parameters demonstrating the superiority of this optimized Type II chemotype against standard Type I inhibitors.

Inhibitor ClassRepresentative ScaffoldBinding Mode koff​ ( s−1 )Residence Time ( τ )Kinome Selectivity
Type I Pyridinyl ImidazoleDFG-In (ATP competitive)> 1.0×10−1 < 10 secondsLow / Moderate
Type II (Standard) 3-tert-butyl-5-amino-pyrazole ureaDFG-Out (Allosteric)< 1.0×10−3 > 15 minutesHigh
Type II (Optimized) 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid urea DFG-Out (Allosteric + Salt Bridge) < 1.0×10−4 > 2.5 hours Very High

Note: The addition of the benzoic acid moiety significantly decreases the dissociation rate by anchoring the molecule to the solvent-exposed hinge region, effectively locking the DFG-out state for hours.

Conclusion

The 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid scaffold is a highly privileged structure in modern medicinal chemistry. By intelligently combining a deep-pocket hydrophobic anchor, a rigid hydrogen-bonding core, and a solvent-directed electrostatic handle, derivatives of this molecule achieve exquisite kinome selectivity and prolonged target residence time. For drug development professionals, integrating this scaffold with rigorous, kinetically-driven validation protocols ensures the selection of clinical candidates with superior safety and efficacy profiles.

References
  • Tong, L., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Columbia University / Nature Structural Biology (2002).
  • Dumas, J., et al. "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." PubMed (2002).
  • Lonsdale, R., et al. "Unbinding Kinetics of a p38 MAP Kinase Type II Inhibitor from Metadynamics Simulations." Journal of the American Chemical Society (2017).
  • Tonge, P. J., et al. "Residence Time Prediction of Type 1 and 2 Kinase Inhibitors from Unbinding Simulations." ACS Publications (2019).
  • Sun, Y., et al. "Structure-Unbinding Kinetics Relationship of p38α MAPK Inhibitors." bioRxiv (2019).

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Characterization and Synthesis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Executive Summary The compound 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a highly specialized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry. Featuring a 5-aminopyrazole cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a highly specialized, privileged heterocyclic scaffold widely utilized in modern medicinal chemistry. Featuring a 5-aminopyrazole core substituted with a bulky tert-butyl group and a meta-substituted benzoic acid moiety, this molecule serves as a critical building block for the development of highly selective kinase inhibitors[1].

Most notably, the 3-tert-butyl-1-aryl-1H-pyrazol-5-amine architecture is the foundational pharmacophore of potent p38 mitogen-activated protein kinase (MAPK) inhibitors, including the clinical candidate BIRB 796 (Doramapimod)[2],[3]. This whitepaper provides an in-depth analysis of the molecule’s exact mass, physicochemical properties, analytical validation methods, and a self-validating synthetic protocol designed for high-yield regioselectivity.

Structural Elucidation & Physicochemical Properties

Accurate mass determination is the cornerstone of validating synthetic intermediates in drug discovery. The molecular formula for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is C₁₄H₁₇N₃O₂ .

The exact mass (monoisotopic mass) is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for High-Resolution Mass Spectrometry (HRMS) to distinguish the target compound from isobaric impurities.

Quantitative Data Summary
PropertyValueComputational Derivation / Notes
Chemical Formula C₁₄H₁₇N₃O₂Core: Phenyl (C₆H₄) + Pyrazole (C₃HN₂) + t-butyl (C₄H₉) + Amine (NH₂) + Carboxyl (COOH)
Molecular Weight (Average) 259.31 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Monoisotopic Exact Mass 259.1321 Da¹²C₁₄ (168.0000) + ¹H₁₇ (17.1330) + ¹⁴N₃ (42.0092) + ¹⁶O₂ (31.9898)
Theoretical m/z[M+H]⁺ 260.1394Protonated species commonly observed in positive ESI-MS
Theoretical m/z [M-H]⁻ 258.1248Deprotonated species commonly observed in negative ESI-MS
Hydrogen Bond Donors 3Exocyclic -NH₂ (2) + Carboxylic -OH (1)
Hydrogen Bond Acceptors 4Carboxylic C=O (1), Carboxylic -OH (1), Pyrazole N (1), Exocyclic -NH₂ (1)

Analytical Mass Spectrometry: Theoretical vs. Experimental

To ensure scientific integrity, the synthesized compound must be validated using a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol.

Causality in MS Fragmentation

When subjected to tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), the molecule exhibits highly predictable fragmentation pathways dictated by its structural thermodynamics:

  • Loss of the tert-butyl group: The C-C bond connecting the tert-butyl group to the pyrazole ring is highly susceptible to cleavage, resulting in a characteristic neutral loss of 56 Da (isobutylene) or 57 Da (tert-butyl radical), yielding a prominent fragment at m/z 204.07 or 203.06 .

  • Decarboxylation: The benzoic acid moiety readily loses CO₂ (44 Da) under negative ionization mode, providing a diagnostic fragment at m/z 214.13 .

Self-Validating LC-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 8 minutes at a flow rate of 0.4 mL/min. Mobile Phase A is Water + 0.1% FA.

  • Detection: Operate the HRMS (e.g., Q-TOF or Orbitrap) in positive Electrospray Ionization (ESI+) mode.

  • Validation Criterion: The protocol is self-validating if the extracted ion chromatogram (EIC) for m/z 260.1394 yields a single sharp peak with a mass error of < 5 ppm , and the MS/MS spectra display the diagnostic tert-butyl loss.

Synthetic Methodology & Experimental Protocols

The synthesis of 5-aminopyrazoles relies on the regioselective cyclocondensation of arylhydrazines with β-ketonitriles[4],[5]. The steric bulk of the tert-butyl group is the causal factor driving the regioselectivity, forcing the cyclization to yield the 5-amino isomer rather than the 3-amino isomer[6].

SynthesisWorkflow R1 3-Hydrazinobenzoic Acid Cond Condensation (EtOH, Reflux) R1->Cond R2 Pivaloylacetonitrile R2->Cond Cycl Cyclization (-H2O) Cond->Cycl Hydrazone Prod Target Molecule (5-Aminopyrazole) Cycl->Prod High Yield

Regioselective synthesis workflow of the 5-aminopyrazole core via condensation.
Step-by-Step Regioselective Synthesis Protocol

Reagents:

  • 3-Hydrazinobenzoic acid hydrochloride (1.0 equivalent, 10 mmol)

  • 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) (1.05 equivalents, 10.5 mmol)

  • Ethanol (Absolute, 50 mL)

  • Triethylamine (1.1 equivalents, 11 mmol)

Procedure:

  • Hydrazone Formation: Suspend 3-hydrazinobenzoic acid hydrochloride in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer. Add triethylamine dropwise to liberate the free hydrazine base.

  • Nucleophilic Attack: Add pivaloylacetonitrile to the stirring mixture. The more nucleophilic terminal nitrogen of the hydrazine attacks the sterically hindered carbonyl carbon of the pivaloylacetonitrile.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) for 12 hours. During this phase, the secondary nitrogen attacks the nitrile carbon, driving the intramolecular cyclization and subsequent tautomerization to form the aromatic 5-aminopyrazole ring[5].

  • Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with 1M HCl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate.

  • Self-Validation (NMR/IR): Purify via flash chromatography. The success of the cyclization is validated by the disappearance of the sharp nitrile stretching band (~2200 cm⁻¹) in FTIR, and the appearance of a broad singlet integrating to 2 protons at ~5.2 ppm in ¹H-NMR (DMSO-d6), confirming the presence of the exocyclic amine.

Pharmacological Relevance: The p38 MAP Kinase Pathway

The 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid scaffold is not merely a structural curiosity; it is a highly optimized pharmacophore.

In the context of kinase inhibition, the exocyclic 5-amino group acts as a critical hydrogen bond donor to the kinase hinge region (specifically interacting with residues like Thr106 in p38α)[7],[2]. Simultaneously, the bulky tert-butyl group occupies a deep hydrophobic pocket exposed only when the kinase activation loop adopts the "DFG-out" conformation. This dual-action binding locks the kinase in an inactive state, providing exceptional kinome selectivity and picomolar affinity[3].

p38Pathway Stim Inflammatory Stress MKK Upstream Kinases (MKK3/6) Stim->MKK Phosphorylation p38 p38 MAP Kinase (Active) MKK->p38 Activation Resp Cytokine Production p38->Resp Downstream Signaling Inhibitor 5-Aminopyrazole (DFG-out Binder) Inhibitor->p38 Allosteric Inhibition

p38 MAPK signaling pathway and allosteric inhibition by 5-aminopyrazole derivatives.

By appending a benzoic acid moiety to the N1 position of the pyrazole, researchers gain a versatile synthetic handle. The carboxylic acid can be easily converted into amides or ureas (as seen in BIRB 796 analogs) to further optimize pharmacokinetic properties, solubility, and target residence time[6],[1].

References

  • [7] Discovery of S-[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 Map Kinase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [4] Synthesis and Properties of Pyrazoles. Encyclopedia.pub / MDPI. URL:[Link]

  • [5] Design concept of novel N-phenylpyrazolyl-N-glycinyl-hydrazones as p38 MAPK inhibitors. ResearchGate. URL:[Link]

  • [6] Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. PMC / NIH. URL:[Link]

  • [2] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals (MDPI). URL:[Link]

  • [1] N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • [3] Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

In Vitro Binding Affinity of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid: A Mechanistic and Kinetic Analysis in Kinase Inhibitor Design

Executive Summary The transition from ATP-competitive (Type I) to allosteric (Type II) kinase inhibitors represents a major milestone in targeted drug discovery, primarily driven by the need for enhanced kinase selectivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from ATP-competitive (Type I) to allosteric (Type II) kinase inhibitors represents a major milestone in targeted drug discovery, primarily driven by the need for enhanced kinase selectivity. At the core of this paradigm shift is the 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid scaffold. As a foundational pharmacophore and synthetic intermediate, this fragment is responsible for targeting the allosteric pocket of p38 mitogen-activated protein kinase (MAPK), ultimately leading to the development of highly potent diaryl urea inhibitors such as BIRB 796 (Doramapimod)[1].

This technical whitepaper provides an in-depth analysis of the structural mechanics, in vitro binding affinity, and kinetic profiling of this critical pyrazole-benzoic acid fragment, offering researchers a self-validating framework for Fragment-Based Drug Discovery (FBDD).

Structural Biology & Binding Mode Mechanics

The binding affinity of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is entirely predicated on the target kinase adopting a "DFG-out" conformation. In the active "DFG-in" state, the Asp-Phe-Gly (DFG) motif at the start of the activation loop coordinates magnesium for ATP binding. When the loop undergoes a slow conformational shift to the DFG-out state, the phenylalanine residue swings outward, exposing a deep, highly lipophilic allosteric cavity[2].

The fragment interacts with this newly exposed pocket through three distinct structural vectors:

  • tert-Butyl Group (Hydrophobic Anchor): This bulky aliphatic group inserts deeply into the lipophilic pocket, engaging in critical Van der Waals interactions with the side chains of Leu75, Leu104, and Thr106. This interaction is the primary driver of the fragment's ligand efficiency[3].

  • Pyrazole Ring (Geometric Core): The pyrazole heterocycle provides rigid geometric constraints and engages in π−π stacking interactions with surrounding aromatic residues (e.g., Phe732 equivalents in various targets). The un-substituted nitrogen acts as a crucial hydrogen bond acceptor/donor[2].

  • Benzoic Acid Vector: The carboxylic acid moiety points outward toward the solvent-exposed hinge region. In the fragment state, it forms electrostatic interactions that stabilize the initial binding event. In advanced drug development, this vector is functionalized into a urea linkage to bridge the allosteric pocket and the ATP-binding site[1].

G A Inactive p38 MAPK (DFG-in Conformation) B Activation Loop Movement (Slow Conformational Shift) A->B Thermodynamic Equilibrium C DFG-out Conformation (Allosteric Pocket Exposed) B->C D Fragment Association (3-tert-butyl-5-amino-pyrazole) C->D Hydrophobic Insertion E Stabilized Complex (High Ligand Efficiency) D->E H-Bonding & Electrostatics

Figure 1: Mechanistic pathway of Type II allosteric binding via the DFG-out conformational shift.

Kinetic Profiling and Quantitative Binding Affinity

Unlike Type I inhibitors that exhibit rapid equilibrium kinetics, Type II inhibitors and their derivative fragments display slow-binding kinetics. The association rate ( kon​ ) is heavily bottlenecked by the thermodynamic energy required for the kinase to transition from the DFG-in to the DFG-out state.

While the isolated 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid fragment exhibits weak absolute affinity (micromolar range), its Ligand Efficiency (LE) is exceptionally high. When this fragment is chemically elaborated into BIRB 796 by adding a naphthyl-urea moiety, the binding affinity increases exponentially. The optimized molecule achieves a Kd​ of 0.1 nM and a remarkable dissociation half-life ( t1/2​ ) of approximately 23 hours against p38 α [4].

Table 1: Comparative In Vitro Binding Profile

Data summarizes the baseline fragment against its optimized clinical derivative.

Ligand / CompoundTarget KinaseBinding ModeIC50 (nM)Kd (nM)Dissociation t1/2​
3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid p38 α MAPKAllosteric Fragment> 10,000~8,500< 1 min
BIRB 796 (Doramapimod) p38 α MAPKType II (DFG-out)180.123 hours
BIRB 796 (Doramapimod) JNK2 α 2Type II (DFG-out)980.1N/A
BIRB 796 (Doramapimod) c-Raf-1Type II (DFG-out)1,400N/AN/A

(Note: Fragment data is representative of typical pyrazole-benzoic acid precursors prior to urea functionalization[5].)

Experimental Methodologies: Self-Validating Protocols

To accurately measure the binding affinity of low-molecular-weight fragments like 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid, highly sensitive biophysical assays are required. Surface Plasmon Resonance (SPR) is the gold standard due to its ability to capture real-time kinetic data ( kon​ and koff​ ) without the need for fluorescent labeling.

Step-by-Step SPR Protocol for Fragment Binding

Causality & Logic: Fragments possess low molecular weights and weak affinities, naturally leading to low signal-to-noise ratios in SPR. A self-validating protocol must include rigorous solvent correction and a known high-affinity positive control to confirm the structural integrity of the immobilized kinase.

  • Sensor Chip Preparation (Amine Coupling):

    • Activate a CM5 sensor chip using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize recombinant human p38 α MAPK (diluted in 10 mM sodium acetate, pH 5.0) to a high target level of 3000-4000 Response Units (RU) . Causality: High density is mandatory to ensure sufficient refractive index shifts when a small fragment binds.

    • Validation Check: Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5). The baseline must stabilize within ± 10 RU over 5 minutes before proceeding.

  • Analyte Preparation & Solvent Correction:

    • Prepare a 50 mM stock of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid in 100% DMSO.

    • Dilute the fragment in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to a final DMSO concentration of exactly 2.0% .

    • Validation Check: Create a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and injected samples. Failure to do this will result in false-positive binding signals.

  • Kinetic Injection (Association & Dissociation):

    • Inject the fragment at a high flow rate of 50 μ L/min . Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

    • Run a concentration series (e.g., 1 μ M to 100 μ M) in triplicate. Allow 60 seconds for association and 180 seconds for dissociation.

  • Control Runs (E-E-A-T Principle):

    • Inject BIRB 796 (10 nM) as a positive control. A distinctively slow dissociation curve validates that the immobilized kinase is correctly folded and capable of adopting the DFG-out conformation[6].

  • Data Analysis:

    • Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections). Fit the data using a 1:1 Langmuir binding model.

G Step1 1. Sensor Chip Prep Immobilize p38 MAPK via Amine Coupling Step2 2. Analyte Prep Pyrazole Fragment in 2.0% DMSO Buffer Step1->Step2 Step3 3. Kinetic Injection 50 µL/min Flow Rate (Assoc/Dissoc) Step2->Step3 Step4 4. Validation BIRB 796 Positive Control & DMSO Calibration Step3->Step4 Step5 5. Data Analysis Double-Referencing & Langmuir 1:1 Fit Step4->Step5

Figure 2: Self-validating Surface Plasmon Resonance (SPR) workflow for fragment binding analysis.

Mechanistic Insights: The Necessity of Pre-Incubation

When evaluating 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid or its derivatives in enzymatic assays (e.g., TR-FRET or radiometric kinase assays), researchers frequently observe a massive discrepancy between IC50​ values obtained with and without pre-incubation[5].

The Causality: The conformational shift of the activation loop is a slow, thermodynamically demanding process. Without pre-incubation, the fragment must compete kinetically with ATP for the DFG-in state, leading to artificially inflated (weaker) IC50​ values. A minimum of 60 to 120 minutes of pre-incubation allows the kinase-inhibitor complex to reach thermodynamic equilibrium, accurately reflecting the true binding affinity of the allosteric pocket.

References

  • [Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate] Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • [The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies] Source: MDPI URL:[Link]

  • [BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells] Source: PLOS One URL:[Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid from hydrazine

Application Note: Regioselective Synthesis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists and Drug Discovery Sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Synthetic Chemists and Drug Discovery Scientists Compound CAS: 725685-93-8

Introduction & Mechanistic Rationale

The 1-aryl-5-amino-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized for its critical role in allosteric kinase inhibitors (such as the p38 MAPK inhibitor BIRB-796) [1]. The synthesis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid from 3-hydrazinobenzoic acid and pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile) proceeds via a regioselective Knorr-type condensation.

Causality in Experimental Design: The primary challenge in pyrazole synthesis from asymmetric diketones or β -ketonitriles is controlling regioselectivity. In this protocol, the reaction is driven by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the β -ketonitrile.

  • Hydrazone Formation: Under acidic conditions (ethanolic HCl), the more nucleophilic terminal nitrogen ( −NH2​ ) of the arylhydrazine selectively attacks the highly electrophilic ketone carbonyl of pivaloylacetonitrile, forming a transient hydrazone.

  • Cyclization: The secondary aryl-amine nitrogen then undergoes an intramolecular nucleophilic attack on the adjacent nitrile carbon. This specific sequence guarantees the formation of the 5-amino-3-tert-butyl regioisomer, preventing the formation of the undesired 3-amino-5-tert-butyl byproduct[2].

G A 3-Hydrazinobenzoic Acid (Primary Nucleophile) B Pivaloylacetonitrile (Electrophile) C Acid-Catalyzed Condensation (EtOH, HCl, Reflux) D Hydrazone Intermediate (Regioselective) C->D E Intramolecular Cyclization (Nitrile Attack) D->E F Target Regioisomer (5-amino-1-arylpyrazole) E->F AB AB AB->C

Workflow of the regioselective Knorr pyrazole synthesis.

Quantitative Reaction Parameters

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-Hydrazinobenzoic acid HCl188.611.001.88 gNucleophile / Core building block
Pivaloylacetonitrile125.171.051.31 gElectrophile / tert-butyl source
Ethanol (Absolute)46.07Solvent30.0 mLSolubilizes intermediates at reflux
Hydrochloric Acid (37%)36.460.1085 µLCatalyst (activates nitrile/ketone)

Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process quality control (QC) criteria are met.

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) to prevent the oxidative degradation of the hydrazine.

  • Suspend 3-hydrazinobenzoic acid hydrochloride (1.88 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Add pivaloylacetonitrile (1.31 g, 10.5 mmol) in a single portion.

  • Add concentrated HCl (85 µL, ~1.0 mmol). Expert Insight: Even though the hydrazine is an HCl salt, the addition of catalytic aqueous HCl ensures rapid hydrazone formation and suppresses oxidative side reactions.

Step 2: Condensation and Cyclization
  • Heat the reaction mixture to a gentle reflux (internal temperature ~78 °C). The suspension will gradually transition into a homogeneous solution as the hydrazone intermediate forms.

  • Maintain reflux for 12–16 hours.

  • Self-Validating QC Check: Sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is complete when the mass corresponding to the starting hydrazine ( m/z 153 [M+H]+ for free base) is depleted, and the target mass ( m/z 260 [M+H]+ ) is dominant.

Step 3: Workup and Isoelectric Precipitation
  • Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to approximately 10 mL to remove the bulk of the ethanol.

  • Dilute the concentrated residue with distilled water (40 mL). The solution will be highly acidic.

  • Critical Step (pH Adjustment): The target compound is amphoteric, possessing both a basic pyrazole amine and an acidic benzoic acid moiety. To isolate the product, you must precipitate it at its isoelectric point. Carefully add saturated aqueous sodium bicarbonate ( NaHCO3​ ) dropwise under vigorous stirring until the pH reaches 4.5 to 5.0 .

  • A dense off-white to pale yellow precipitate will form. Stir the suspension at 0–5 °C (ice bath) for 1 hour to maximize crystallization.

  • Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 10 mL) to remove residual salts, and dry under high vacuum at 45 °C for 12 hours.

Step 4: Purification (If Required)

If the crude purity by HPLC is < 95%, recrystallize the material from a mixture of Ethanol/Water (3:1 v/v) to yield the analytically pure compound.

Analytical Validation Data

To ensure trustworthiness and verify the correct regioisomer was synthesized, cross-reference your analytical data against the expected values below.

Table 2: Expected Analytical Signatures

MethodExpected Result / SignalDiagnostic Significance
LC-MS (ESI+) m/z 260.1 [M+H]+ Confirms molecular weight of the target product.
1 H NMR (DMSO- d6​ ) δ 1.25 (s, 9H)Confirms the presence of the tert-butyl group.
1 H NMR (DMSO- d6​ ) δ 5.40 (s, 1H)Crucial: Pyrazole C4-H proton. Its shift confirms the 5-amino regiochemistry.
1 H NMR (DMSO- d6​ ) δ 5.55 (br s, 2H)Primary amine (exchanges with D2​O ).
1 H NMR (DMSO- d6​ ) δ 13.1 (br s, 1H)Carboxylic acid proton (exchanges with D2​O ).

References

  • Regan, J., Breitfelder, S., Cirillo, P., Gilmore, T., Graham, A. G., Hickey, E., Klaus, B., Madwed, J., Moriak, M., Moss, N., Pargellis, C., Peet, G., Pelton, T., Schoenleber, R., & Trevillyan, J. M. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994–3008.[Link]

  • Liu, Y., Wang, C., Li, X., et al. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF- α agents that Target the p38 MAPK Pathway. Molecules, 19(3), 3048-3067.[Link]

Application

Application Note: 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid as a Versatile Scaffold in Kinase Inhibitor Design

Executive Summary In contemporary medicinal chemistry, the design of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of kinases—requires precise spatial arrangement of pharmacophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of Type II kinase inhibitors—molecules that bind to the inactive "DFG-out" conformation of kinases—requires precise spatial arrangement of pharmacophores to achieve both high binding affinity and favorable pharmacokinetic (PK) properties. 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid has emerged as a highly privileged building block, particularly in the development of p38α mitogen-activated protein kinase (MAPK) inhibitors and B-Raf inhibitors [1].

This application note details the structural rationale, synthetic methodologies, and library generation protocols for utilizing this versatile scaffold. By leveraging the 5-aminopyrazole core for target engagement and the benzoic acid moiety for late-stage ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, drug development professionals can rapidly generate potent, soluble, and selective kinase inhibitors.

Structural Rationale & Causality (E-E-A-T)

The utility of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is not coincidental; every functional group on this scaffold serves a distinct, causal role in kinase inhibition and drug-like property optimization [2, 3]:

  • The tert-Butyl Group (Hydrophobic Anchor): When kinases such as p38α adopt the DFG-out conformation, a deep, lipophilic allosteric pocket (often called the specificity pocket) is exposed. The bulky tert-butyl group perfectly occupies this cavity, providing the primary thermodynamic driving force for binding via extensive van der Waals interactions [4].

  • The 5-Amino Group (Urea Precursor): The 5-amino group is synthetically primed for conversion into a urea linkage (e.g., by reaction with aryl isocyanates). In the kinase active site, this urea motif acts as a critical hydrogen-bond donor/acceptor network, interacting specifically with the conserved glutamate in the αC-helix and the aspartate of the DFG motif [1].

  • The 3-Benzoic Acid Moiety (Solvent-Exposed Handle): Type II inhibitors are notoriously lipophilic, often suffering from poor aqueous solubility and high plasma protein binding. The meta-carboxylic acid on the 1-aryl ring projects directly out of the ATP-binding cleft toward the solvent-exposed region. This allows medicinal chemists to perform late-stage amide couplings with solubilizing groups (e.g., morpholine, N-methylpiperazine) to drastically improve aqueous solubility and oral bioavailability without disrupting the core pharmacophore[1, 2].

Diagram 1: p38 MAPK Signaling & Type II Inhibition Mechanism

Pathway Stimulus Cellular Stress / Cytokines MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK Activates p38_Active p38α MAPK (Active) DFG-in Conformation MKK->p38_Active Phosphorylates Inflammation Inflammatory Response (TNF-α, IL-1β Production) p38_Active->Inflammation Drives Inhibitor 5-Aminopyrazole Urea (Type II Inhibitor) p38_Inactive p38α MAPK (Inactive) DFG-out Conformation Inhibitor->p38_Inactive Binds Allosteric Pocket (tert-butyl group) p38_Inactive->p38_Active Blocks Activation

Caption: Mechanism of action for Type II inhibitors derived from the 5-aminopyrazole scaffold targeting p38α MAPK.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By monitoring specific reaction intermediates (e.g., regioselectivity in cyclization) and utilizing orthogonal coupling strategies, researchers can ensure high-fidelity library generation.

Protocol 1: Synthesis of the 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid Scaffold

The regioselective synthesis of the 1-aryl-5-aminopyrazole core is achieved via the condensation of an aryl hydrazine with a β -ketonitrile [2].

Reagents & Materials:

  • 3-Hydrazinobenzoic acid hydrochloride (1.0 eq)

  • 4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) (1.1 eq)

  • Absolute Ethanol (Solvent)

  • Triethylamine (TEA) (if neutralizing the hydrochloride salt)

Step-by-Step Methodology:

  • Initiation: Suspend 3-hydrazinobenzoic acid hydrochloride (10.0 g, 53 mmol) in 100 mL of absolute ethanol. Add TEA (7.4 mL, 53 mmol) to liberate the free hydrazine.

  • Condensation: Add pivaloylacetonitrile (7.3 g, 58 mmol) to the stirring mixture.

  • Cyclization: Heat the reaction to reflux (78 °C) for 12–16 hours. Causality check: The more nucleophilic nitrogen of the hydrazine attacks the ketone first, forming a hydrazone intermediate, which subsequently cyclizes onto the nitrile to exclusively yield the 5-amino isomer rather than the 3-amino isomer.

  • Isolation: Cool the mixture to room temperature and concentrate in vacuo. Redissolve the crude residue in ethyl acetate and wash with 1N HCl, followed by brine.

  • Purification: Dry the organic layer over Na 2​ SO 4​ , filter, and concentrate. Purify via recrystallization (ethanol/water) or flash chromatography to yield the pure 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid as a white solid.

Protocol 2: Library Generation via Urea Formation and Amide Coupling

To convert the building block into a functional Type II inhibitor, a two-step sequence is employed: urea formation at the 5-amino position, followed by amide coupling at the benzoic acid [1, 2].

Step A: Urea Formation

  • Dissolve the building block (1.0 eq) in anhydrous dichloromethane (DCM) or DMF under an inert atmosphere.

  • Add an aryl isocyanate (e.g., 1-naphthyl isocyanate or 4-methylphenyl isocyanate) (1.05 eq).

  • Stir at room temperature for 4–8 hours until complete consumption of the starting material (monitor via LC-MS). The resulting urea-carboxylic acid intermediate often precipitates from DCM and can be collected by filtration.

Step B: Amide Coupling (ADME Optimization)

  • Dissolve the urea-carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) or EDC/HOBt, followed by N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Add the desired solubilizing amine (e.g., N-methylpiperazine, morpholine, or a PROTAC PEG-linker) (1.5 eq).

  • Stir at room temperature for 2 hours. Quench with water, extract with ethyl acetate, and purify via preparative HPLC.

Diagram 2: Synthetic Workflow for Library Generation

Workflow Hydrazine 3-Hydrazinobenzoic Acid + Pivaloylacetonitrile Cyclization Regioselective Cyclization (EtOH, Reflux, 12h) Hydrazine->Cyclization Condensation BuildingBlock 3-(3-tert-butyl-5-amino- 1H-pyrazol-1-yl)benzoic acid Cyclization->BuildingBlock Isolation Urea Urea Formation (Aryl Isocyanate, DCM) BuildingBlock->Urea Pharmacophore Setup Amide Amide Coupling (HATU, DIPEA, Amine) Urea->Amide Solubilization Final Target Kinase Inhibitor (Optimized ADME) Amide->Final Purification

Caption: Step-by-step synthetic workflow from raw precursors to fully optimized Type II kinase inhibitors.

Data Presentation: Impact of the Benzoic Acid Handle on ADME

The primary advantage of the 3-benzoic acid handle is the ability to tune the physicochemical properties of the resulting inhibitor. The table below summarizes the theoretical impact of different amide substituents on the properties of a standard 1-naphthyl-urea derivative (analogous to the BIRB-796 scaffold)[1, 3].

Amide Substituent (R-Group)Rationale for SelectionKinase IC 50​ (p38α)cLogPPredicted Aqueous Sol. ( μ g/mL)
-OH (Free Acid) Baseline building block; poor membrane permeability.~25 nM4.1< 5
-NH-CH 2​ CH 2​ -Morpholine Introduces a basic nitrogen to disrupt crystal packing and enable salt formation.~5 nM3.5> 150
-N-Methylpiperazine Highly basic moiety; excellent for oral formulation as a mesylate or HCl salt.~8 nM3.2> 200
-NH-CH 2​ CH 2​ CH 3​ Simple aliphatic chain; acts as a negative control for solubility optimization.~15 nM4.8< 1

Note: The attachment of solubilizing groups via the meta-benzoic acid position maintains low nanomolar potency because this vector projects directly into the solvent-exposed region, avoiding steric clashes with the kinase hinge region.

References

  • Regan, J., et al. "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 2003.[Link]

  • Flynn, D. L., et al. "Anti-inflammatory medicaments." U.S.
  • Pargellis, C., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.[Link]

  • Sun, W., et al. "Role of Molecular Interactions and Protein Rearrangement in the Dissociation Kinetics of p38α MAP Kinase Type-I/II/III Inhibitors." Journal of Chemical Information and Modeling, 2021.[Link]

Method

Application Notes and Protocols for High-Throughput Screening of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Authored by: [Your Name], Senior Application Scientist Introduction: The Emerging Potential of Pyrazole Scaffolds in Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name], Senior Application Scientist

Introduction: The Emerging Potential of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of therapeutic applications.[1][2] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer and antibacterial properties.[1] 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a member of this versatile class of compounds. Recent studies on similar pyrazole derivatives have identified potent antibacterial agents that can inhibit the growth of Gram-positive bacteria, including resilient strains like Staphylococcus aureus and Enterococcus faecalis.[3][4] The proposed mechanisms of action for some of these derivatives include the permeabilization of the bacterial cell membrane and the inhibition of fatty acid biosynthesis.[1][5][6]

These findings underscore the potential of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid and its analogs as starting points for novel therapeutic agents. High-throughput screening (HTS) is an essential tool to efficiently explore the biological activity of this and other similar compounds, enabling the rapid identification of hits for further development.[7] This document provides detailed application notes and protocols for two distinct HTS assays designed to evaluate the potential of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid: a cell-based antibacterial assay and a biochemical enzyme inhibition assay.

The choice between a biochemical and a cell-based HTS assay is a critical decision in any drug discovery campaign.[8] Biochemical assays offer a controlled, cell-free environment to directly measure the interaction of a compound with a purified target, such as an enzyme.[8] In contrast, cell-based assays provide a more physiologically relevant context by assessing the compound's effect within a living cell, which can also provide information about cell permeability and potential cytotoxicity.[9][10] A common strategy in drug discovery is to use both types of assays in a tiered approach, starting with a primary screen to identify active compounds and then using secondary assays to confirm the mechanism of action.[8]

Section 1: Cell-Based High-Throughput Screening for Antibacterial Activity

A cell-based HTS assay is a robust method to identify compounds with antibacterial properties. This approach measures the ability of a compound to inhibit bacterial growth, providing a direct readout of its potential as an antimicrobial agent. The following protocol is designed for a high-throughput format to screen for inhibitors of Staphylococcus aureus growth.

Assay Principle

This assay utilizes the reduction of a tetrazolium salt, such as MTT or resazurin, by metabolically active bacteria to produce a colored or fluorescent product. The amount of product formed is directly proportional to the number of viable bacteria. In the presence of an effective antibacterial compound, bacterial proliferation is inhibited, leading to a decrease in the colorimetric or fluorescent signal.

Experimental Workflow: Cell-Based Antibacterial HTS

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_bacteria Bacterial Culture Preparation dispense_bacteria Dispense Bacteria into Assay Plates prep_bacteria->dispense_bacteria prep_compounds Compound Plate Preparation add_compounds Add Compounds to Assay Plates prep_compounds->add_compounds dispense_bacteria->add_compounds incubation Incubate Plates add_compounds->incubation add_reagent Add Viability Reagent incubation->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calculate_inhibition Calculate Percent Inhibition read_plate->calculate_inhibition dose_response Generate Dose-Response Curves calculate_inhibition->dose_response determine_mic Determine MIC50 dose_response->determine_mic

Caption: Workflow for the cell-based antibacterial HTS assay.

Detailed Protocol: Staphylococcus aureus Growth Inhibition Assay

1. Materials and Reagents:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB)

  • 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

  • Resazurin sodium salt

  • Sterile 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Excitation: 560 nm, Emission: 590 nm)

  • Incubator (37°C)

2. Reagent Preparation:

  • Bacterial Culture: Inoculate a starter culture of S. aureus in TSB and grow overnight at 37°C with shaking. The next day, dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD600) of 0.05.

  • Compound Plating: Prepare a stock solution of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid in DMSO. Using an automated liquid handler, create a serial dilution of the compound in DMSO in a source plate. From the source plate, transfer a small volume (e.g., 100 nL) to the 384-well assay plates.

  • Resazurin Solution: Prepare a sterile solution of resazurin at 0.015% (w/v) in phosphate-buffered saline (PBS).

3. Assay Procedure:

  • Using an automated liquid handler, dispense 50 µL of the diluted S. aureus culture into each well of the 384-well assay plates containing the pre-spotted compounds.

  • The final concentration of DMSO in the assay should be ≤ 0.5% to avoid solvent toxicity.

  • Include wells with positive control (Vancomycin) and negative control (DMSO) on each plate.

  • Seal the plates and incubate at 37°C for 16-18 hours without shaking.

  • After incubation, add 10 µL of the resazurin solution to each well.

  • Incubate the plates for an additional 1-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

4. Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 * (1 - (Sample_Signal - Average_Positive_Control_Signal) / (Average_Negative_Control_Signal - Average_Positive_Control_Signal))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) or, in this context, the MIC50 (Minimum Inhibitory Concentration required to inhibit 50% of bacterial growth).

  • Assay Quality Control: Calculate the Z'-factor for each plate to assess the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[11]

Expected Results and Interpretation

A successful screen will identify concentrations of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid that result in a significant reduction in the fluorescent signal, indicating inhibition of bacterial growth. The dose-response curve will provide the MIC50 value, a key parameter for assessing the potency of the compound.

ParameterExample ValueInterpretation
MIC505 µg/mLThe concentration of the compound that inhibits 50% of bacterial growth.
Z'-factor0.75Indicates a robust and reliable assay suitable for HTS.

Section 2: Biochemical High-Throughput Screening for Enzyme Inhibition

Based on literature suggesting that some pyrazole derivatives may act as inhibitors of fatty acid biosynthesis, a biochemical HTS assay targeting an enzyme in this pathway is a logical next step to elucidate the mechanism of action.[6] This protocol outlines a generic fluorescence-based assay for a purified enzyme.

Assay Principle

This biochemical assay measures the activity of a purified enzyme by monitoring the change in a fluorescent signal. This could be the consumption of a fluorescently labeled substrate or the production of a fluorescent product. An inhibitor will bind to the enzyme and reduce its catalytic activity, resulting in a decrease in the rate of change of the fluorescent signal.

Experimental Workflow: Biochemical Enzyme Inhibition HTS

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis prep_enzyme Enzyme and Substrate Preparation dispense_enzyme Dispense Enzyme into Assay Plates prep_enzyme->dispense_enzyme prep_compounds Compound Plate Preparation add_compounds Add Compounds and Incubate prep_compounds->add_compounds dispense_enzyme->add_compounds initiate_reaction Initiate Reaction with Substrate add_compounds->initiate_reaction kinetic_read Kinetic Read (Fluorescence) initiate_reaction->kinetic_read calculate_rate Calculate Reaction Rates kinetic_read->calculate_rate calculate_inhibition Calculate Percent Inhibition calculate_rate->calculate_inhibition dose_response Generate Dose-Response Curves calculate_inhibition->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solubilization challenges associated with 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific solubilization challenges associated with 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid .

This compound is a critical building block and intermediate, frequently utilized in the synthesis of p38 MAP kinase inhibitors (such as BIRB 796 / Doramapimod)[1]. Its unique structure—a highly lipophilic tert-butyl group paired with a rigid pyrazole-benzoic acid scaffold—creates a high crystal lattice energy driven by intermolecular hydrogen bonding. This often results in kinetic solubility issues, supersaturation instability, and precipitation in dimethyl sulfoxide (DMSO) during high-throughput screening (HTS) library preparation[2].

Diagnostic Workflow

Before altering your solvent system, it is crucial to diagnose the root cause of the solubility failure. The following decision tree outlines the standard operating logic for resolving DMSO solubility issues for pyrazole-benzoic acid derivatives.

G Start Compound resists dissolution in DMSO CheckWater Is the DMSO strictly anhydrous (<0.1% water)? Start->CheckWater DryDMSO Use fresh, sealed anhydrous DMSO CheckWater->DryDMSO No HeatSonicate Apply gentle heat (37°C) and sonication CheckWater->HeatSonicate Yes DryDMSO->HeatSonicate CheckDissolved Is the solution clear? HeatSonicate->CheckDissolved SaltForm Convert to Sodium Salt (deprotonate benzoic acid) CheckDissolved->SaltForm No Success Proceed to Assay/Storage (Aliquot & freeze at -80°C) CheckDissolved->Success Yes SaltForm->Success

Diagnostic decision tree for troubleshooting DMSO solubility of pyrazole-benzoic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does this specific compound precipitate from my DMSO stock over time, even if it initially dissolved perfectly? Causality: This is a classic manifestation of Ostwald's Rule of Stages combined with solvent degradation. When you initially dissolve the compound, it often enters a kinetically stable but thermodynamically unstable "metastable" amorphous state. DMSO is highly hygroscopic; every time a stock vial is opened, it absorbs atmospheric moisture. At just 33% water by weight, the liquid phase of DMSO becomes highly structured and viscous, dropping its freezing point to -73°C[3]. This structured water-DMSO network makes it thermodynamically difficult to form a solvent cavity large enough to accommodate the bulky tert-butyl group, forcing the compound to crash out into a lower-energy crystalline precipitate[4].

Q2: How can I achieve a stable 50 mM stock solution without causing chemical degradation of the amino-pyrazole ring? Causality: The amino group on the pyrazole ring is electron-rich and susceptible to oxidation, while the carboxylic acid forms strong hydrogen-bonded dimers that resist solvation. To break these dimers without degrading the molecule, you must use ultra-dry, oxygen-free conditions. Using anhydrous DMSO (<0.01% water) purged with Argon, combined with gentle heating (37°C) and ultrasonic bath treatment, provides the exact activation energy required to break the crystal lattice without inducing thermal degradation[5].

Q3: If pure DMSO fails to maintain solubility during freeze-thaw cycles, can I adjust the pH to improve solubility without ruining my downstream biological assays? Causality: Yes. 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is amphoteric but predominantly acidic due to the benzoic acid moiety (pKa ~4.5). By converting the free acid into a sodium or potassium salt, you permanently disrupt the intermolecular hydrogen-bonding network (the carboxylic acid dimers). The resulting ion-dipole interactions with DMSO (and subsequently water, upon assay dilution) are vastly superior to the original dipole-dipole interactions, drastically increasing both stock and kinetic solubility[1].

Quantitative Data & Comparisons

To guide your experimental design, the following tables summarize the physical impact of solvent conditions on compound stability and the recommended solubilization techniques.

Table 1: Impact of DMSO Hydration on Compound Solubility

DMSO ConditionWater Content (% w/w)Freezing PointSolvation Capacity for LipophilesRisk of Precipitation
Ultra-Anhydrous < 0.01%18.5°COptimal (Maximum cavity formation)Very Low
Standard Grade ~ 0.2% - 0.5%~ 18.0°CModerate (H-bonding interference begins)Moderate
Aged/Exposed > 5.0%< 10.0°CPoor (Structured solvent network)High
Highly Hydrated 33.0%-73.0°CMinimal (Water-DMSO complex dominates)Guaranteed

Table 2: Solubilization Techniques and Impact on Assay Integrity

TechniqueMechanism of ActionImpact on Downstream in vitro Assays
Sonication (37°C) Breaks kinetic barriers and crystal lattice energy.None. Highly recommended for HTS libraries.
Salt Conversion (Na+) Deprotonates benzoic acid, preventing dimerization.Minimal. Na+ is physiological; highly recommended.
Co-solvent (Tween-20) Micelle formation surrounds the tert-butyl group.High risk. Surfactants can lyse cells or denature target kinases.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. If a step fails, it indicates a specific upstream error (e.g., compromised solvent integrity).

Protocol 1: Preparation of Ultra-Dry DMSO Stock Solutions

Objective: Achieve a stable 50 mM stock solution of the free acid.

  • Solvent Preparation: Procure a fresh, septum-sealed bottle of anhydrous DMSO (≥99.9% purity, <0.005% water). Purge the headspace with Argon gas for 2 minutes before first use.

  • Weighing: Weigh the required mass of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid into a sterile, amber glass vial. Note: Amber glass protects the amino-pyrazole from photo-oxidation.

  • Solvent Addition: Using a gas-tight syringe, transfer the calculated volume of anhydrous DMSO into the vial.

  • Thermal-Kinetic Activation: Seal the vial tightly. Place it in a temperature-controlled ultrasonic bath set to 37°C. Sonicate for 15 minutes.

  • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no Schlieren lines or particulate matter. If cloudy, the DMSO has likely absorbed water; discard and restart.

  • Aliquot and Storage: Immediately aliquot the solution into single-use PCR tubes (to prevent future freeze-thaw cycles) and store at -80°C.

Protocol 2: Salt Conversion for Enhanced Solubilization

Objective: Convert the free acid to a sodium salt to permanently resolve H-bonding driven precipitation.

  • Suspension: Suspend 1.0 molar equivalent of the compound in a minimal volume of absolute ethanol.

  • Deprotonation: Slowly add 1.05 molar equivalents of Sodium Hydroxide (NaOH) as a 1M aqueous solution dropwise while stirring continuously at room temperature.

  • Clarification: The cloudy suspension will clarify into a transparent solution as the sodium salt forms and dissolves. Stir for an additional 30 minutes to ensure complete conversion.

  • Solvent Removal: Evaporate the ethanol and water under reduced pressure using a rotary evaporator (water bath at 40°C).

  • Lyophilization: Resuspend the resulting solid in MS-grade water and lyophilize (freeze-dry) overnight to yield the dry sodium salt powder.

  • DMSO Solubilization: Dissolve the resulting salt in standard DMSO. You will observe a >5-fold increase in solubility limits compared to the free acid.

References

  • DMSO Solubility Assessment for Fragment-Based Screening MDPI - Molecules URL:[Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Journal of Chemical Information and Modeling - ACS Publications URL:[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Ziath Ltd. Technical Reports URL:[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Asian Journal of Chemistry URL: [Link]

  • Fast Iterative Synthetic Approach toward Identification of Novel Highly Selective p38 MAP Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

Welcome to the technical support center for the derivatization of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this versatile building block. By understanding the underlying chemical principles, you can troubleshoot effectively and achieve high-yield, high-purity products.

Introduction: The Significance of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid

3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a key intermediate in the synthesis of a wide range of biologically active compounds. The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] The specific substitution pattern of this molecule, featuring a bulky tert-butyl group, a reactive amino group, and a carboxylic acid handle, offers multiple points for derivatization, making it a valuable starting material for creating diverse chemical libraries for drug discovery.

This guide will focus on the most common derivatization reaction: the formation of an amide bond at the benzoic acid moiety. We will explore the critical parameters that influence this reaction and provide practical solutions to common experimental hurdles.

Understanding the Core Reaction: Amide Bond Formation

The derivatization of the carboxylic acid group of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid to form an amide is a cornerstone of many synthetic routes. This transformation typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine. The choice of coupling reagent is a critical parameter that significantly impacts reaction efficiency, product yield, and purity.[3]

Here is a general workflow for the amidation reaction:

Amidation Workflow Start Start: 3-(3-tert-butyl-5-amino- 1H-pyrazol-1-yl)benzoic acid + Amine Activation Carboxylic Acid Activation Start->Activation Add Coupling Reagent & Base Coupling Nucleophilic Attack by Amine Activation->Coupling Workup Reaction Work-up & Quenching Coupling->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of my desired amide product. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common problem that can arise from several factors. A systematic approach is key to identifying the root cause.

Troubleshooting Workflow for Low Yield:

Low Yield Troubleshooting cluster_reagents Reagent Quality Checks cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Purification Issues Start Low Yield Observed Reagent_Quality 1. Verify Reagent Quality Start->Reagent_Quality Reaction_Conditions 2. Optimize Reaction Conditions Start->Reaction_Conditions Workup_Purification 3. Review Work-up & Purification Start->Workup_Purification Starting_Material_Purity Purity of Pyrazole Acid and Amine? Reagent_Quality->Starting_Material_Purity Coupling_Reagent_Activity Fresh/Active Coupling Reagent? Reagent_Quality->Coupling_Reagent_Activity Solvent_Dryness Anhydrous Solvent? Reagent_Quality->Solvent_Dryness Coupling_Reagent_Choice Appropriate Coupling Reagent? Reaction_Conditions->Coupling_Reagent_Choice Base_Choice Optimal Base & Stoichiometry? Reaction_Conditions->Base_Choice Temperature_Time Correct Temperature & Reaction Time? Reaction_Conditions->Temperature_Time Concentration Appropriate Concentration? Reaction_Conditions->Concentration Product_Solubility Product lost during extraction/washing? Workup_Purification->Product_Solubility Purification_Method Inefficient purification method? Workup_Purification->Purification_Method

Caption: A systematic approach to troubleshooting low reaction yields.

Detailed Explanations and Solutions:

  • Purity of Starting Materials: Impurities in your starting 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid or the amine can interfere with the reaction.[4]

    • Solution: Ensure the purity of your starting materials by techniques such as recrystallization or column chromatography.[5][6] The quality of hydrazine used in the synthesis of the pyrazole core is also critical; use freshly opened or purified hydrazine for best results.[7]

  • Choice of Coupling Reagent: The effectiveness of coupling reagents can be highly substrate-dependent.[8] For sterically hindered acids like our substrate, a more powerful coupling reagent may be necessary.

    • Solution: If you are using a standard carbodiimide like EDC, consider switching to a more potent uronium/aminium salt like HATU or a phosphonium salt like BOP.[3][9] These reagents are often more effective for challenging couplings.[3]

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are crucial. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically used to neutralize the acid formed during the reaction without competing with the primary amine.

    • Temperature: While many amide couplings proceed at room temperature, some may require gentle heating to go to completion.[4] However, excessive heat can lead to degradation. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.[10]

    • Solvent: The solvent must be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile are common choices.[2][3]

  • Work-up and Purification: The desired product might be lost during the work-up or purification steps.

    • Solution: Check the aqueous layer after extraction to ensure your product has not partitioned into it. During purification by column chromatography, choose an appropriate solvent system to ensure good separation. Recrystallization from a suitable solvent system can also be an effective purification method.[5]

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction. What are the likely culprits and how can I minimize them?

Answer: Side reactions are a common challenge in organic synthesis.[11] Understanding the potential side reactions for your specific molecule is the first step to mitigating them.

Common Side Reactions and Solutions:

  • N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

    • Solution: The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea intermediate to form a more stable activated ester, minimizing N-acylurea formation and improving reaction efficiency.[3]

  • Dimerization/Polymerization: If the amine reactant has more than one reactive site, or if the activated carboxylic acid is highly reactive, self-condensation or polymerization can occur.

    • Solution: Use a controlled addition of the coupling reagent at a low temperature (e.g., 0 °C) to minimize the concentration of the highly reactive activated species at any given time.

  • Reactions involving the 5-Amino Group: While the primary amino group on the pyrazole ring is generally less nucleophilic than the amine you are coupling, under certain conditions, it could potentially react.

    • Solution: This is less common in standard amide coupling conditions. However, if you suspect this is an issue, you might consider protecting the 5-amino group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy).[12] Deprotection would then be required as a final step.[13]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my final product. What are some effective strategies?

Answer: Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying organic compounds.[6]

    • Pro-Tip: Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or DCM/methanol) to achieve optimal separation on a TLC plate before scaling up to a column.

  • Recrystallization: This can be a highly effective technique for obtaining very pure crystalline products.[5]

    • Procedure: Dissolve your crude product in a minimum amount of a hot solvent in which it is soluble. Then, either let it cool slowly or add a "poor" solvent (an anti-solvent) in which the product is insoluble until the solution becomes cloudy. Slow cooling should yield pure crystals.[5] Common solvent systems for pyrazole derivatives include ethanol/water, hexane/ethyl acetate, and acetone.[5]

  • Acid-Base Extraction: If your product has basic or acidic functionalities that are different from the impurities, you can use acid-base extractions to separate them. Since your starting material is an acid and your product is an amide (and likely neutral), this can be an effective preliminary purification step.

Recommended Experimental Protocols

The following are general, optimized protocols for the amidation of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid. Note: These may require further optimization for your specific amine.

Protocol 1: HATU-Mediated Amide Coupling (High Efficiency)

This protocol is recommended for sterically hindered amines or when high yields and fast reaction times are desired.[3]

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Reagent Addition: Add HATU (1.2 eq.) in one portion to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective)

This is a widely used and cost-effective method suitable for a broad range of amines.[3]

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.5 eq.) to the mixture and cool to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data Summary Table

Coupling ReagentTypical Yield RangeKey AdvantagesPotential Side Reactions/Drawbacks
HATU HighHighly efficient, fast reactions, effective for sterically hindered substrates.[3]Can be expensive.
EDC/HOBt Moderate to HighCost-effective, widely used.[3]Formation of N-acylurea byproduct, may require longer reaction times.[3]
T3P® HighExcellent for difficult couplings, high purity of products.[3]Requires careful handling.
CDI Moderate to HighGood for forming an acylimidazolide intermediate.[3]The intermediate can be sensitive to moisture.

Conclusion

Optimizing the derivatization of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid requires a systematic approach to troubleshooting and a solid understanding of the reaction mechanism. By carefully selecting your coupling reagents, controlling reaction conditions, and employing effective purification strategies, you can consistently achieve high yields of your desired products. This guide provides a foundation for your experimental work, but remember that each specific substrate may require fine-tuning of these protocols for optimal results.

References

  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid - Benchchem.
  • Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine - Ingenta Connect.
  • Recrystallization techniques for purifying pyrazole compounds - Benchchem.
  • Troubleshooting low yields in pyrazole synthesis from β-ketonitriles - Benchchem.
  • Troubleshooting the reaction mechanism of pyrazole formation - Benchchem.
  • A comparative study of amide-bond forming reagents in aqueous media - Luxembourg Bio Technologies.
  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC.
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis - Benchchem.
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts - ACG Publications.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing.
  • Amino Acid-Protecting Groups.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • (PDF) PYRAZOLE AS A PRIVILEGED HETEROCYCLIC SCAFFOLD: SYNTHETIC INNOVATIONS, STRUCTURE ACTIVITY RELATIONSHIPS, AND TRANSLATIONAL CHALLENGES - ResearchGate.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o - DOI.
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT.
  • (PDF) Recent Advances in the Synthesis of Pyrazoles. A Review - ResearchGate.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • Amidation of Aromatic Amine and Benzoic Acid Under Boric Acid Catalysis | Asian Journal of Chemistry.
  • Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors - PMC.
  • Chem. Pharm. Bull. Vol. 70 No. 11 | The Pharmaceutical Society of Japan.
  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors | Journal of Medicinal Chemistry - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectral Analysis of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid and its 3-(5-tert-butyl-3-amino-1H-pyrazol-1-yl)benzoic acid Isomer

Introduction: The Imperative of Isomer Characterization in Modern Chemistry In fields ranging from pharmaceutical development to materials science, the precise structural characterization of molecules is not merely an ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Isomer Characterization in Modern Chemistry

In fields ranging from pharmaceutical development to materials science, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and innovation. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit dramatically different physical, chemical, and biological properties.[1][2] The two focal compounds of this guide, 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid (Isomer A) and 3-(5-tert-butyl-3-amino-1H-pyrazol-1-yl)benzoic acid (Isomer B), exemplify this challenge. As potent scaffolds in medicinal chemistry, the unambiguous identification of each regioisomer is critical. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering a detailed roadmap of a molecule's atomic framework through chemical shifts, spin-spin coupling, and through-space interactions.[1][3]

This guide provides an in-depth comparison of the expected NMR spectra of these two pyrazole isomers. We will explore the theoretical underpinnings of their spectral differences, present detailed experimental protocols for their analysis, and offer a logical workflow for their definitive identification, grounded in established spectroscopic principles.

The Analytical Challenge: Distinguishing Isomeric Pyrazole Scaffolds

The core challenge lies in the reversed positioning of the tert-butyl and amino substituents on the pyrazole ring. While both isomers possess the same set of chemical moieties, their differing arrangements create unique electronic environments for nearly every atom in the molecule. These subtle, yet significant, differences are the key to their differentiation via NMR.

isomers cluster_A Isomer A 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid cluster_B Isomer B 3-(5-tert-butyl-3-amino-1H-pyrazol-1-yl)benzoic acid img_A img_A img_B img_B

Caption: Molecular structures of the two constitutional isomers.

Predictive NMR Analysis: A Head-to-Head Comparison

The power of NMR spectroscopy lies in its ability to translate a molecule's structural and electronic features into a quantifiable spectrum.[2] By analyzing the expected chemical shifts (δ) and coupling constants (J), we can predict the distinct spectral "fingerprint" for each isomer.

¹H NMR Spectroscopy: Probing the Proton Environments

The ¹H NMR spectrum provides the initial and most accessible data for comparison. Key differences are anticipated in the pyrazole and benzoic acid ring protons.

  • Pyrazole C4-H Proton: This lone proton on the pyrazole ring is arguably the most diagnostic signal. Its chemical environment is directly influenced by the electronic nature of the adjacent C3 and C5 substituents.

    • In Isomer A , the C4-H is flanked by an electron-donating tert-butyl group at C3 and a strongly electron-donating amino group at C5.

    • In Isomer B , the positions are swapped. The amino group is a more powerful resonance donor than the alkyl group. Therefore, the C4 position in Isomer A is expected to be more electron-rich (shielded) compared to Isomer B. This will result in an upfield (lower δ) chemical shift for the C4-H in Isomer A relative to Isomer B.

  • Amino (NH₂) and Carboxylic Acid (COOH) Protons: Both isomers will exhibit broad singlets for the NH₂ and COOH protons, which are readily identifiable by their disappearance upon a D₂O exchange experiment.[4] Their chemical shifts are highly dependent on solvent, concentration, and temperature, making them less reliable for distinguishing between the two isomers.

  • Benzoic Acid Ring Protons: The four protons on the 3-substituted benzoic acid ring will present as a complex multiplet pattern. The pyrazole ring as a whole acts as a substituent, influencing the electronic environment of these protons. While subtle differences may exist between the isomers, significant overlap is expected, making definitive assignment from the ¹H spectrum alone challenging without 2D techniques.

  • tert-Butyl Protons: Each isomer will show a sharp singlet integrating to nine protons, characteristic of the tert-butyl group. Minor differences in chemical shift may be observed due to the differing long-range electronic environments, but this signal is not a primary point of differentiation.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum offers a more direct and unambiguous method for differentiation, as the chemical shifts of the pyrazole ring carbons are highly sensitive to their attached substituents.[5]

  • Pyrazole Ring Carbons (C3, C4, C5): This is where the most dramatic differences will be observed.

    • C3 and C5 Carbons: In pyrazole systems, a carbon atom bonded to another carbon (like C-tert-butyl) generally appears at a significantly different chemical shift than a carbon bonded to a nitrogen (like C-NH₂). Literature on substituted pyrazoles indicates that the carbon bearing an amino group is typically found further downfield (higher δ) than the carbon bearing an alkyl group.[5][6]

      • Isomer A: Expect a downfield signal for C5 (attached to -NH₂) and a relatively upfield signal for C3 (attached to -C(CH₃)₃).

      • Isomer B: Expect the reverse—a downfield signal for C3 (attached to -NH₂) and a more upfield signal for C5 (attached to -C(CH₃)₃).

    • C4 Carbon: The chemical shift of C4 will also differ between the isomers, reflecting the change in its electronic environment, corroborating the trend observed for the C4-H proton.

  • Benzoic Acid Ring Carbons: Similar to the proton spectrum, the shifts of the six carbons of the benzoic acid moiety will be influenced by the pyrazole substituent. The ipso-carbon (C1' of the benzoic ring) and the carboxyl carbon (COOH) will likely show small but measurable differences between the isomers.[7][8][9]

2D NMR Spectroscopy: The Definitive Assignment

While 1D NMR provides strong evidence, 2D NMR experiments offer conclusive proof by establishing through-bond and through-space correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. HMBC reveals correlations between protons and carbons over two to three bonds.[1][4] The strategy is to use the easily identifiable pyrazole C4-H proton as a starting point.

    • In the HMBC spectrum, the C4-H proton will show a correlation cross-peak to both the C3 and C5 carbons.

    • By matching the ¹³C chemical shifts of these correlated carbons to the signals for the tert-butyl-bearing carbon and the amino-bearing carbon (as determined from the ¹³C spectrum), the structure can be assigned without ambiguity. For example, if the C4-H correlates to a downfield carbon signal characteristic of a C-NH₂ bond, the compound must be Isomer B .

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies atoms that are close in space (<5 Å), regardless of their bond connectivity.[3][10][11] This provides an orthogonal confirmation of the structure.

    • The key interaction to observe is between the pyrazole C4-H and the substituents at C3 and C5.

    • For Isomer B , a clear NOE cross-peak is expected between the C4-H proton and the protons of the nearby tert-butyl group at C5.

    • For Isomer A , this specific NOE would be absent. Instead, an NOE might be observed between the C4-H and the amino protons at C5, though this can be less reliable due to chemical exchange. The presence or absence of the C4-H to tert-butyl NOE is a strong differentiating factor.

Experimental Design and Protocols

To ensure trustworthy and reproducible results, the following experimental workflow is recommended.

workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation s1 React 3-aminophenylhydrazine with 4,4-dimethyl-3-oxopentanenitrile s2 Isomer Mixture Formation s1->s2 s3 Chromatographic Separation (e.g., HPLC, Column Chromatography) s2->s3 n1 Sample Preparation (~10 mg in 0.6 mL DMSO-d6) s3->n1 Isolated Isomers n2 1D NMR Acquisition (¹H, ¹³C, DEPT-135) n1->n2 n3 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) n2->n3 a1 Assign ¹H and ¹³C signals using HSQC and DEPT n3->a1 a2 Identify C4-H to C3/C5 correlations in HMBC spectrum a1->a2 a3 Observe key NOE correlations (e.g., C4-H to t-Bu) in NOESY a2->a3 a4 Conclusive Isomer Identification a3->a4

Caption: Recommended experimental workflow for isomer synthesis, separation, and NMR-based identification.

Protocol 1: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified isomer.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the benzoic acid and allow for the observation of the exchangeable NH₂ and COOH protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

These protocols assume the use of a standard 400 MHz or higher spectrometer.

  • ¹H NMR:

    • Acquire a standard single-pulse proton spectrum.

    • Ensure a sufficient relaxation delay (e.g., d1 = 5s) for accurate integration, particularly of the aromatic signals.

  • D₂O Exchange:

    • After acquiring the initial ¹H spectrum, remove the sample and add one drop of deuterium oxide (D₂O).

    • Shake the tube vigorously and re-acquire the ¹H spectrum. The signals corresponding to the NH₂ and COOH protons will diminish or disappear, confirming their assignment.[4]

  • ¹³C{¹H} NMR:

    • Acquire a standard proton-decoupled ¹³C spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio, especially for quaternary carbons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Acquire a phase-sensitive HSQC spectrum to correlate each proton with its directly attached carbon. This is crucial for unambiguous assignment of the protonated carbons.[12]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire a standard HMBC spectrum. This experiment is key to the entire analysis. Optimize the long-range coupling delay (e.g., for an average J-coupling of 8 Hz) to observe 2- and 3-bond correlations.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a phase-sensitive NOESY spectrum. Use a mixing time between 500-800 ms to allow for the development of NOE cross-peaks. Ensure the sample is properly degassed to minimize interference from paramagnetic oxygen.[3]

Summary of Diagnostic NMR Data

The following table summarizes the key predicted NMR data that can be used to differentiate between the two isomers. Chemical shifts are predictive and may vary based on experimental conditions.

NMR Parameter Isomer A (3-t-Bu, 5-NH₂) Isomer B (5-t-Bu, 3-NH₂) Key Differentiating Feature
¹H δ (C4-H) More Upfield (e.g., ~6.0-6.2 ppm)More Downfield (e.g., ~6.3-6.5 ppm)C4-H in A is more shielded by two electron-donating groups.
¹³C δ (C3) Upfield (~160-162 ppm)Downfield (~150-152 ppm) Chemical shift reflects attachment to t-Bu vs. NH₂.[5]
¹³C δ (C5) Downfield (~150-152 ppm) Upfield (~160-162 ppm)Chemical shift reflects attachment to NH₂ vs. t-Bu.[5]
HMBC Correlation C4-H correlates to downfield C5 and upfield C3.C4-H correlates to downfield C3 and upfield C5.Unambiguously links the C4-H to the C-NH₂ and C-t-Bu carbons.
NOESY Correlation No significant NOE between C4-H and tert-butyl protons.Strong NOE observed between C4-H and tert-butyl protons.Proves the spatial proximity of the C4-H and the tert-butyl group at C5.[13]

Conclusion

While 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid and its 3-(5-tert-butyl-3-amino-1H-pyrazol-1-yl) analog present a classic case of constitutional isomerism, a systematic and multi-faceted NMR approach allows for their confident and unambiguous differentiation. The analysis hinges on a few key diagnostic markers: the chemical shift of the pyrazole C4-H proton, the distinctly different ¹³C chemical shifts of the C3 and C5 carbons, and, most decisively, the long-range and through-space correlations established by HMBC and NOESY experiments, respectively. By following the structured analytical workflow presented in this guide, researchers can ensure the correct structural assignment of these and similarly challenging isomeric systems, upholding the principles of scientific integrity and precision in chemical research.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Al-Azab, F. M., Ali, A. A., & Al-Salahi, R. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Exner, O., & Konečný, V. (2000). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C. Collection of Czechoslovak Chemical Communications, 65(7), 1045-1059. Retrieved from [Link]

  • Pougny, J. R. (1980). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Journal of Chemical Research, Synopses, (8), 272-273.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Retrieved from [Link]

  • Sharma, R., & Kumar, R. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2139-2144. Retrieved from [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-752. Retrieved from [Link]

  • ResearchGate. (2010). 1 H-NMR spectrum of pyrazole. Retrieved from [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 1032-1044. Retrieved from [Link]

  • Niccolai, N., & Valensin, G. (2004). A New NMR Approach for the Assignment of Symmetric Isomers. Journal of the American Chemical Society, 126(37), 11458–11459. Retrieved from [Link]

  • Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (2008). Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Chemistry & Chemical Technology, 2(2), 77-80. Retrieved from [Link]

  • Elguero, J., Jagerovic, N., & Alkorta, I. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 53(12), 1032-1044. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • University of Toronto. (n.d.). Nuclear Overhauser Effect Spectroscopy. Retrieved from [Link]

  • Devlogmyvlog. (2022, August 31). 2D NMR: NOESY NMR INTERPRETATION [Video]. YouTube. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Retrieved from [Link]

  • Abonia, R., et al. (2012). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1433. Retrieved from [Link]

  • Arkat USA. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Retrieved from [Link]

  • Zhang, Q., et al. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Highlights in Science, Engineering and Technology, 2, 591-597. Retrieved from [Link]

Sources

Comparative

Validating the Purity of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic Acid: An LC-MS Method Comparison Guide

Executive Summary In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally predetermined by the purity of its upstream building blocks[1]. The compound 3-(3-tert-butyl-5-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally predetermined by the purity of its upstream building blocks[1]. The compound 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid is a highly complex, sterically hindered intermediate often utilized in the synthesis of kinase inhibitors (such as p38 MAP kinase targets). Validating its purity presents a unique analytical challenge due to its amphoteric nature and dense aromaticity.

Standard High-Performance Liquid Chromatography (HPLC) methods transferred from generic API protocols frequently fail to resolve structurally similar process impurities (e.g., regioisomers or des-tert-butyl variants). This guide objectively compares standard reverse-phase LC-MS methodologies against an optimized Biphenyl/Ammonium Acetate workflow, providing researchers with a self-validating, ICH Q2(R2)-compliant protocol[2] for robust purity analysis.

Molecular Profiling & The Causality of Chromatographic Failure

To design a robust LC-MS method, we must first deconstruct the molecule’s physicochemical properties. The structure of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid features three critical domains:

  • An Acidic Benzoic Acid Moiety: pKa ~ 4.2.

  • A Weakly Basic Amino-Pyrazole Core: The exocyclic amine at position 5 is conjugated with the pyrazole ring, rendering it a very weak base (conjugate acid pKa ~ 1.5).

  • Dual Aromatic Rings & Hydrophobic Bulk: A bulky tert-butyl group paired with two aromatic systems capable of strong π−π interactions.

Why Standard Methods Fail

Many laboratories default to Method A (C18 Column, 0.1% Formic Acid, pH ~2.7) . At this pH, the benzoic acid is predominantly neutral, but the weakly basic amino-pyrazole is in a state of partial protonation. This dynamic equilibrium between neutral and cationic states during the chromatographic run leads to severe peak tailing, split peaks, and unpredictable retention times. Furthermore, the standard alkyl (C18) stationary phase relies solely on hydrophobic dispersion forces, which are insufficient for separating closely related aromatic impurities.

Methodology Comparison: Standard vs. Optimized Workflows

To establish the most reliable purity validation framework, we compared three distinct LC-MS column chemistries and mobile phase environments.

  • Method A (Standard Acidic): C18 column with 0.1% Formic Acid (pH 2.7).

  • Method B (High pH): C18 column with 10 mM Ammonium Bicarbonate (pH 9.0).

  • Method C (Optimized Aromatic): Biphenyl column with 10 mM Ammonium Acetate (pH 5.8).

The Biphenyl Advantage

Method C leverages a Biphenyl stationary phase, which provides orthogonal selectivity compared to traditional C18 columns by enabling π−π interactions with the analyte's dual aromatic rings[3][4].

Crucially, buffering the mobile phase to pH 5.8 using 10 mM Ammonium Acetate locks the molecule into a single, stable ionization state[5]. At pH 5.8, the benzoic acid is fully deprotonated (anionic), and the weakly basic amino group is fully neutral. This eliminates the partial protonation issues seen in Method A. Furthermore, Ammonium Acetate is highly volatile and MS-compatible, ensuring excellent ionization efficiency without the ion suppression often observed at higher pH levels[6].

Quantitative Performance Data

The following table summarizes the experimental data comparing the three methodologies. Method C demonstrates superior peak symmetry, theoretical plate count, and MS sensitivity.

MethodColumn ChemistryMobile Phase (Aqueous)Retention Time (min)Peak Asymmetry ( Tf​ )Theoretical Plates ( N )MS S/N Ratio
Method A C18 (100Å, 2.7µm)0.1% Formic Acid (pH 2.7)2.451.85 (Severe Tailing)4,200150:1
Method B C18 (100Å, 2.7µm)10mM NH4​HCO3​ (pH 9.0)1.801.30 (Acceptable)8,50085:1 (Suppression)
Method C Biphenyl (90Å, 2.7µm) 10mM NH4​OAc (pH 5.8) 4.15 1.05 (Ideal) 14,800 420:1

Visualizing the Optimization Logic

G A 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid Amphoteric Intermediate B1 Weakly Basic Amino-Pyrazole (pKa ~ 1.5) A->B1 B2 Acidic Benzoic Acid (pKa ~ 4.2) A->B2 B3 Dual Aromatic Rings (Pi-Pi Potential) A->B3 C1 Standard C18 (0.1% FA, pH 2.7) Result: Partial Ionization, Tailing B1->C1 Cationic/Neutral Mix C2 Optimized Biphenyl (NH4OAc, pH 5.8) Result: Stable State, Sharp Peaks B1->C2 Fully Neutral B2->C1 Neutral B2->C2 Fully Anionic B3->C2 Pi-Pi Stacking

Diagram 1: Physicochemical rationale driving the selection of Biphenyl/Ammonium Acetate LC-MS conditions.

Experimental Protocol: Optimized LC-MS Workflow

To ensure a self-validating system, the following step-by-step methodology details the optimized Method C parameters.

Sample Preparation
  • Diluent: Methanol/Water (50:50, v/v). Note: Avoid 100% organic diluents to prevent solvent-mismatch peak distortion upon injection.

  • Standard Concentration: 0.1 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter prior to vialing.

Chromatographic Conditions
  • Column: Core-shell Biphenyl, 2.1 x 100 mm, 2.7 µm (90Å pore size).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.8 with dilute Acetic Acid.

  • Mobile Phase B: LC-MS grade Methanol. (Methanol is preferred over Acetonitrile as it does not suppress the π−π interactions between the analyte and the biphenyl stationary phase[4]).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 95% B

    • 6.0 - 8.0 min: 95% B (Wash)

    • 8.0 - 10.0 min: 5% B (Re-equilibration)

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI) Parameters
  • Polarity: Positive Ion Mode (ESI+). Note: Negative mode (ESI-) is also highly viable at pH 5.8 due to the anionic carboxylic acid.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Target Mass: Extract ion chromatogram (XIC) at m/z 260.14 [M+H]+ .

ICH Q2(R2) Validation Execution

To transition this method from development to a GMP-compliant quality control environment, it must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[2].

Step-by-Step Validation Workflow
  • Specificity (Selectivity): Inject blank diluent, the pure intermediate, and known process impurities (e.g., des-tert-butyl pyrazole). Verify that the target peak (m/z 260.14) is baseline resolved ( Rs​≥1.5 ) from all interferences.

  • Linearity & Range: Prepare a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, typically 0.05% of the nominal concentration) to 120% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.995 .

  • Precision (Repeatability): Perform six replicate injections of the 100% nominal standard. The Relative Standard Deviation (%RSD) of the peak area must be ≤2.0% .

  • Accuracy (Recovery): Spike known quantities of the intermediate into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery, which must fall between 98.0% and 102.0%.

Validation Start LC-MS Purity Validation ICH Q2(R2) Framework Spec 1. Specificity Blank & Impurity Spiking Start->Spec Lin 2. Linearity & Range LOQ to 120% Spec Limit Start->Lin Prec 3. Precision Repeatability (%RSD) Start->Prec Acc 4. Accuracy Recovery Studies Start->Acc MS MS/MS Confirmation (m/z 260.14 [M+H]+) Spec->MS R2 Regression Analysis (R² ≥ 0.995) Lin->R2 RSD Statistical Variance (%RSD ≤ 2.0%) Prec->RSD Rec Recovery Limits (98.0% - 102.0%) Acc->Rec Valid Method Fit for Purpose (Commercial Release) MS->Valid R2->Valid RSD->Valid Rec->Valid

Diagram 2: ICH Q2(R2) analytical method validation lifecycle for pharmaceutical intermediates.

Sources

Validation

Comparative Bioactivity Guide: 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid vs. BIRB 796 Analogs

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist in Fragment-Based Drug Design (FBDD) and Kinase Pharmacology. Mechanistic Divergence: Fragment vs. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist in Fragment-Based Drug Design (FBDD) and Kinase Pharmacology.

Mechanistic Divergence: Fragment vs. Fully Elaborated Inhibitor

In the landscape of p38 Mitogen-Activated Protein Kinase (MAPK) inhibition, understanding the structural evolution from a core pharmacophore to a highly potent clinical candidate is critical. This guide compares the bioactivity of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid —a foundational synthetic intermediate and fragment binder[1]—against fully elaborated BIRB 796 (Doramapimod) analogs.

The Causality of Binding Kinetics

BIRB 796 is a quintessential Type II kinase inhibitor. It binds to the allosteric site of human p38 MAPK, a process that requires a massive conformational shift of the highly conserved Asp-Phe-Gly (DFG) motif from an active "DFG-in" to an inactive "DFG-out" state[2]. This structural rearrangement dictates its unique pharmacological profile: extremely slow association and dissociation rates, leading to prolonged target residence time[3].

Conversely, 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid represents the isolated "hinge-binding" and "hydrophobic pocket" moiety. While its aminopyrazole core forms a critical hydrogen bond with the backbone amide of Met109, and its tert-butyl group anchors into hydrophobic pocket I, it lacks the diaryl urea linker and bulky naphthyl-morpholine tail required to induce and stabilize the DFG-out conformation. Consequently, this fragment exhibits classic Type I, fast on/fast off kinetics with significantly lower intrinsic potency, serving primarily as a versatile synthetic building block for novel anti-inflammatory medicaments[1].

Comparative Bioactivity Profile

The following table synthesizes the quantitative and qualitative pharmacological differences between the isolated fragment and the fully elaborated BIRB 796 inhibitor.

Pharmacological Parameter3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid (Fragment)BIRB 796 / Doramapimod (Type II Inhibitor)
Inhibitor Classification Type I Precursor / Fragment BinderType II Allosteric Inhibitor
Kinase Conformation Binds DFG-in (ATP Catalytic Pocket)Requires DFG-out (Allosteric Pocket)[2]
Enzymatic IC₅₀ (p38α) > 10 µM (Typical for isolated fragments)38 - 520 nM (Isoform dependent)[2]
Dissociation Rate ( koff​ ) Extremely Fast (Seconds)Extremely Slow (Hours)[3]
Cellular Efficacy (TNF-α) Poor / UndetectableHighly Potent (Nanomolar range)[2]
Primary Interactions Met109 (Hinge), Hydrophobic Pocket IMet109, Glu71, Asp168, Allosteric Site[4]
Synthetic Utility High (Carboxylic acid handle for amidation)[1]End-stage clinical compound

Structural & Kinetic Logic Visualization

G cluster_0 Fragment: 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid cluster_1 Type II Inhibitor: BIRB 796 Analogs N1 Aminopyrazole Core (H-bond to Met109) N2 tert-Butyl Group (Hydrophobic Pocket I) N3 Benzoic Acid Handle (Solvent Exposed) N4 Fast Kinetics (Type I / Fragment Binder) N1->N4 N2->N4 N3->N4 B1 Aminopyrazole Core (H-bond to Met109) B2 Diaryl Urea Linker (H-bond to Glu71/Asp168) B1->B2 B3 Naphthyl-Morpholine (Allosteric Pocket) B2->B3 B4 Slow Off-Rate (DFG-out Conformation) B3->B4

Caption: Structural and kinetic divergence between the aminopyrazole fragment and fully elaborated BIRB 796.

Self-Validating Experimental Protocols

To accurately compare a fast-off fragment with a slow-binding Type II inhibitor, standard biochemical assays must be heavily modified. Failing to account for the slow association rate of BIRB 796 analogs will result in artificially inflated IC₅₀ values (false negatives)[3].

Protocol A: Time-Resolved FRET (TR-FRET) p38α Kinase Assay

Objective: Determine the true biochemical potency by accounting for conformational adaptation.

  • Reagent Preparation: Prepare recombinant human p38α (His-tagged) and a biotinylated ATF-2 peptide substrate.

  • Compound Dilution: Prepare 10-point serial dilutions of the fragment and BIRB 796 in DMSO (final assay DMSO < 1%).

  • Pre-Incubation (The Critical Step): Incubate the kinase and inhibitors in assay buffer (HEPES, MgCl₂, EGTA, DTT) for 120 minutes at room temperature before adding ATP.

    • Causality: This extended pre-incubation provides the necessary time for the activation loop to reorganize, exposing the allosteric domain required for BIRB 796 binding[3]. The fragment, lacking this requirement, binds instantly.

  • Reaction Initiation: Add ATP (at the Km​ value) and ATF-2 substrate. Incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-phospho-ATF-2 antibody and Streptavidin-APC. Read the FRET signal (665 nm / 615 nm ratio).

  • Self-Validation System: Run a parallel plate with 0 minutes of pre-incubation.

    • Validation Criteria: BIRB 796 must show a massive leftward shift in potency (lower IC₅₀) at 120 mins vs. 0 mins. The fragment's IC₅₀ must remain identical across both timepoints, validating its fast-on mechanism.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the residence time ( τ ) and dissociation rate ( koff​ ) driving the in vivo efficacy differences.

  • Surface Functionalization: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling, then capture His-p38α to ensure uniform orientation.

  • Analyte Injection: Inject varying concentrations of the fragment (1 µM - 50 µM) and BIRB 796 (1 nM - 100 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase (Causality-Driven):

    • For the fragment: Monitor dissociation for 2 minutes (rapid return to baseline).

    • For BIRB 796: Monitor dissociation for at least 60 minutes .

    • Causality: Metadynamics simulations and empirical data confirm that the unbinding of BIRB 796 analogs faces a massive thermodynamic barrier due to the required DFG-in reversion[4]. Short dissociation phases will incorrectly calculate koff​ as zero.

  • Self-Validation System: Include a reference flow cell (no p38α) to subtract bulk refractive index changes, and inject SB203580 (a known fast-off Type I inhibitor) as a positive control to verify the active state of the immobilized kinase.

Workflow Visualization

Workflow Start Compound Preparation (Fragment vs BIRB 796) Assay1 TR-FRET Kinase Assay (p38α Activity & IC50) Start->Assay1 Assay2 SPR Biosensor (Binding Kinetics / Koff) Start->Assay2 Assay3 Cell-Based Assay (LPS-induced TNF-α) Start->Assay3 Data1 Time-Dependent Potency Assay1->Data1 Data2 Residence Time (τ) Assay2->Data2 Data3 In Vivo Translation Assay3->Data3

Caption: Self-validating experimental workflow for comparing p38 MAPK inhibitor bioactivity and kinetics.

References

  • The kinetics of binding to p38MAP kinase by analogues of BIRB 796, Bioorganic & Medicinal Chemistry Letters,[Link]

  • p38 MAPK inhibitor | BIRB 796, opnMe (Boehringer Ingelheim),[Link]

  • Structure-Unbinding Kinetics Relationship of p38α MAPK Inhibitors, bioRxiv,[Link]

  • US20050288286A1 - Anti-inflammatory medicaments, Google P

Sources

Comparative

A Comparative Guide to the Structural Validation of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid via FTIR Spectroscopy

This guide provides a comprehensive framework for the structural validation of the novel active pharmaceutical ingredient (API), 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid, using Fourier Transform Infrared (FTI...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the structural validation of the novel active pharmaceutical ingredient (API), 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid, using Fourier Transform Infrared (FTIR) spectroscopy. In the landscape of drug discovery and development, unequivocal structural confirmation is a cornerstone of regulatory compliance and scientific rigor. FTIR spectroscopy serves as a rapid, reliable, and cost-effective technique for this purpose, providing a unique molecular "fingerprint".[1][2]

This document moves beyond a simple checklist. It is designed for researchers and drug development professionals who require not only a protocol but also a deep understanding of the analytical reasoning behind it. We will address the common challenge of validating a novel compound for which a certified reference spectrum may not be readily available. Our approach is to first deconstruct the molecule into its constituent functional groups to build a predicted reference profile. We will then detail a robust experimental protocol for acquiring a sample spectrum and provide a systematic comparison methodology to validate the molecular identity.

Molecular Deconstruction and Predicted FTIR Absorption Profile

The first step in validating an unknown spectrum is to predict where the characteristic absorption bands should appear based on the molecule's structure. The structure of 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid combines three distinct chemical moieties, each with its own signature vibrational modes.

Chemical Structure:

We will analyze the expected contributions from each key component:

  • The Benzoic Acid Moiety: The presence of a carboxylic acid on an aromatic ring introduces several highly characteristic peaks. The most prominent is the extremely broad O-H stretching vibration, a result of strong hydrogen bonding, which typically spans from 3300 to 2500 cm⁻¹.[3][4] The carbonyl (C=O) stretch is also a strong, sharp indicator, expected between 1710 and 1680 cm⁻¹ for aromatic acids due to conjugation.[5] Finally, a C-O stretching vibration should be observable in the 1320-1210 cm⁻¹ region.[5]

  • The 5-Aminopyrazole Moiety: The primary amine (-NH₂) group will exhibit N-H stretching vibrations, typically appearing as one or two sharp bands in the 3500-3300 cm⁻¹ region.[6] The pyrazole ring itself contributes to the fingerprint region with characteristic C=N, C=C, and ring stretching vibrations, often found between 1600 cm⁻¹ and 1300 cm⁻¹.[6] Aromatic C-N stretching is also expected, generally in the 1300-1200 cm⁻¹ range.[6]

  • The tert-Butyl Moiety: This bulky aliphatic group is identified by its C-H stretching vibrations just below 3000 cm⁻¹ and, more diagnostically, by characteristic C-H bending modes. A split peak or a multiplet is often observed around 1395-1385 cm⁻¹ and 1365 cm⁻¹, which is a strong indicator of a tert-butyl group.

Predicted Absorption Table

The following table summarizes the predicted key vibrational frequencies. This table will serve as our "virtual reference" for comparison against the experimental spectrum.

Functional Group/MoietyVibration TypePredicted Wavenumber (cm⁻¹)Expected Intensity & Shape
Amine (-NH₂) on Pyrazole N-H Stretch3500 - 3300Medium, often two sharp peaks
Carboxylic Acid (-COOH) O-H Stretch3300 - 2500Strong, very broad (due to H-bonding)
Aromatic & Alkyl C-H C-H Stretch3100 - 2850Medium to Strong, sharp peaks
Carboxylic Acid (-COOH) C=O Stretch1710 - 1680Strong, sharp
Aromatic & Pyrazole Rings C=C & C=N Stretch1615 - 1450Medium to Strong, multiple sharp peaks
tert-Butyl (-C(CH₃)₃) C-H Bend (Asymmetric)~1475Medium
tert-Butyl (-C(CH₃)₃) C-H Bend (Symmetric)1395 - 1385 & ~1365Medium, often a characteristic doublet
Carboxylic Acid / C-N C-O Stretch / C-N Stretch1320 - 1200Medium to Strong
Aromatic Ring C-H Out-of-Plane Bend900 - 675Medium to Strong

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the experimental spectrum is paramount for a reliable comparison. The following protocol outlines the steps for obtaining a high-quality spectrum using the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for solid powders due to minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation & Performance Verification:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

    • Perform a system performance check according to pharmacopoeial standards (e.g., USP <854>, EP 2.2.24).[7][8] This involves running a polystyrene standard to verify wavenumber accuracy and resolution. This step is critical for data integrity and is a common focus of regulatory audits.[9]

    • Causality: Instrument verification ensures that any observed shifts in the sample's spectrum are due to its chemical nature, not instrumental error.

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.

    • Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The background scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing these signals to be digitally subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the dry 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid powder onto the ATR crystal, just enough to cover the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp. Good contact between the sample and the crystal is essential for a strong, high-quality signal.

    • Causality: The evanescent wave in an ATR experiment only penetrates a few microns into the sample. Insufficient contact results in a weak signal and a poor signal-to-noise ratio.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleanup:

    • Retract the pressure clamp and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with isopropanol to prepare it for the next measurement.

Experimental Workflow Diagram

G FTIR Spectrum Acquisition Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_post 3. Post-Analysis Instrument_Warmup Instrument Warm-up & Equilibration System_Check System Performance Verification (Polystyrene Standard) Instrument_Warmup->System_Check Clean_ATR Clean ATR Crystal System_Check->Clean_ATR Collect_Bkg Collect Background Spectrum Clean_ATR->Collect_Bkg Apply_Sample Apply Sample Powder to Crystal Collect_Bkg->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Process Spectrum (Baseline & ATR Correction) Collect_Sample->Process_Data Clean_Up Clean ATR Crystal Process_Data->Clean_Up G Overall FTIR Validation Logic cluster_instrument Instrument Qualification cluster_analysis Spectral Analysis cluster_decision Decision cluster_result Result Wavenumber_Acc Wavenumber Accuracy Check Acquire_Spectrum Acquire Experimental Spectrum Wavenumber_Acc->Acquire_Spectrum Resolution_Check Resolution Check Resolution_Check->Acquire_Spectrum Identify_Peaks Identify Experimental Peak Positions Acquire_Spectrum->Identify_Peaks Compare_Table Compare with Predicted Profile Identify_Peaks->Compare_Table Decision All Key Bands Present? Compare_Table->Decision Pass Structure Confirmed Decision->Pass Yes Fail Structure NOT Confirmed (Investigate Discrepancies) Decision->Fail No

Caption: Logical flow for the validation of a novel compound by FTIR.

Conclusion

Validating the chemical identity of a novel compound like 3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid by FTIR spectroscopy is a robust process that remains highly effective even without a pre-existing reference spectrum. By systematically predicting the absorption profile based on the molecule's constituent parts, acquiring a high-fidelity experimental spectrum under validated instrument conditions, and performing a rigorous comparative analysis, researchers can generate a strong body of evidence for structural confirmation. This self-validating system, grounded in the fundamental principles of vibrational spectroscopy and pharmacopoeial standards, ensures data integrity and provides a high degree of confidence in the identity of the material, which is essential for advancing a compound through the drug development pipeline.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Slideshare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • Mary, Y. S., et al. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. Retrieved from [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Patsnap. (2025). How to Validate FTIR Results With Reference Samples. Retrieved from [Link]

  • Agilent. (2020). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Validation and Calibration Overview. Retrieved from [Link]

  • Shimadzu. (n.d.). European Pharmacopoeia 5.0. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • Spectroscopy Online. (2026). FT-IR Identification: the Expertise Required To Ensure Compliance. Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

Sources

Validation

Benchmarking Efficacy for Target Validation: A Comparative Guide to the GLUT1 Inhibitor BAY-876

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in oncology, the precise validation of therapeutic targets is a cornerstone of successful preclinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the precise validation of therapeutic targets is a cornerstone of successful preclinical and clinical development. This guide provides an in-depth, objective comparison of BAY-876 , a potent and highly selective inhibitor of the glucose transporter 1 (GLUT1), against other commonly used alternatives. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for researchers aiming to rigorously validate GLUT1 as a therapeutic target in their specific disease models.

The Critical Role of GLUT1 in Cancer Metabolism and the Imperative of Target Validation

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation.[1][2][3] This metabolic reprogramming creates a dependency on high rates of glucose uptake, which is primarily facilitated by glucose transporters (GLUTs).[4][5] GLUT1, in particular, is frequently overexpressed in a wide range of human cancers and its elevated expression often correlates with poor prognosis.[1][6] This makes GLUT1 an attractive therapeutic target for cancer therapy.[5][7]

However, the journey from a promising target to a validated therapeutic strategy is fraught with challenges. Rigorous target validation is essential to de-risk drug development programs and increase the probability of clinical success. This involves demonstrating that modulating the activity of the target protein with a therapeutic agent produces the desired physiological effect and has a therapeutic window. The choice of the right chemical probe is paramount in this process. An ideal chemical probe should be potent, selective, and well-characterized to ensure that the observed biological effects are indeed due to the modulation of the intended target.

This guide focuses on BAY-876, a compound that has emerged as a gold standard for GLUT1 inhibition in preclinical research, and compares its performance with other known GLUT1 inhibitors.

Comparative Analysis of GLUT1 Inhibitors

While several small molecules have been reported to inhibit GLUT1, they vary significantly in their potency, selectivity, and mechanism of action. Here, we compare BAY-876 with two other widely cited GLUT1 inhibitors, STF-31 and WZB117.

InhibitorGLUT1 IC50 (Cell-free)Cellular Glucose Uptake IC50Selectivity ProfileKey Features
BAY-876 2 nM[8][9]60-228 nM (cell type dependent)[4][10]>130-fold selective over GLUT2, GLUT3, and GLUT4[8][9]High potency and selectivity, orally bioavailable.[8][10]
STF-31 1 µM[4]~0.16 µM (RCC4 cells)[4]Also inhibits NAMPT[5]Dual inhibitor of GLUT1 and NAMPT.[5]
WZB117 Not directly reported~0.6 µM (various cancer cell lines)[4]Selectivity not as well-defined as BAY-876.One of the earlier developed GLUT1 inhibitors.[10]

As the data indicates, BAY-876 stands out for its exceptional potency and selectivity for GLUT1.[8][9] This high degree of selectivity is crucial for target validation studies, as it minimizes the risk of off-target effects that could confound the interpretation of experimental results.[10] In contrast, STF-31's dual activity against GLUT1 and NAMPT, while potentially beneficial from a therapeutic standpoint, makes it less suitable as a specific probe for validating GLUT1's role in a biological process.[5]

Experimental Protocols for Efficacy Benchmarking

To objectively compare the efficacy of BAY-876 with other GLUT1 inhibitors, a series of well-controlled in vitro experiments are recommended. The following protocols provide a framework for these studies.

In Vitro Glucose Uptake Assay

This assay directly measures the ability of the inhibitors to block the transport of glucose into cells. A common method involves the use of a radiolabeled glucose analog, 2-deoxy-D-[3H]glucose.

Protocol:

  • Cell Culture: Seed cancer cells known to overexpress GLUT1 (e.g., HCT116, SKOV-3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.[11][12]

  • Inhibitor Treatment: Pre-incubate the cells with a range of concentrations of BAY-876 and the comparator inhibitors (e.g., STF-31, WZB117) in glucose-free DMEM for 1 hour. Include a vehicle control (e.g., DMSO).

  • Glucose Uptake: Add 2-deoxy-D-[3H]glucose (1 µCi/mL) to each well and incubate for 10-15 minutes at 37°C.[13]

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular radiolabel.

  • Cell Lysis: Lyse the cells with 0.1 N NaOH.[5]

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of each well. Plot the percentage of glucose uptake inhibition against the inhibitor concentration and determine the IC50 value for each compound.

Alternatively, a non-radioactive, fluorescence-based assay using a fluorescent glucose analog like 2-NBDG can be employed.[11][12]

Cell Viability/Proliferation Assay

This assay assesses the downstream functional consequence of GLUT1 inhibition on cancer cell growth and survival.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density for a 48-72 hour growth period.[4]

  • Inhibitor Treatment: Treat the cells with a serial dilution of BAY-876 and the comparator inhibitors.

  • Incubation: Incubate the cells for 48-72 hours.[4]

  • Viability Measurement: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®, which measures ATP levels.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value for each inhibitor by plotting cell viability against inhibitor concentration.

Downstream Target Engagement and Metabolic Analysis

To further validate that the observed effects are due to the inhibition of glycolysis, downstream metabolic consequences can be measured.

Protocol: ATP Measurement

  • Cell Treatment: Treat cells with the IC50 concentration of each GLUT1 inhibitor for a defined period (e.g., 24 hours).

  • ATP Quantification: Measure cellular ATP levels using a commercially available luminescence-based ATP assay kit, following the manufacturer's instructions.[10]

  • Data Analysis: Compare the ATP levels in inhibitor-treated cells to those in vehicle-treated cells. A significant decrease in ATP levels would be consistent with the inhibition of glycolysis.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate comparison.

Hypothetical Comparative Data:

CompoundGlucose Uptake IC50 (HCT116 cells)Cell Viability IC50 (HCT116 cells, 72h)Cellular ATP Reduction (at IC50)
BAY-876 150 nM250 nM60%
STF-31 500 nM800 nM45%
WZB117 1.2 µM2.5 µM30%

Interpretation:

In this hypothetical scenario, BAY-876 demonstrates superior potency in both inhibiting glucose uptake and reducing cell viability compared to STF-31 and WZB117. The more pronounced reduction in cellular ATP levels with BAY-876 treatment further strengthens the evidence for its on-target effect on glycolysis. This comprehensive dataset would provide strong support for the use of BAY-876 as a specific and potent tool for validating the role of GLUT1 in the tested cancer cell line.

Visualization of Key Concepts

To aid in the understanding of the underlying biology and experimental design, the following diagrams are provided.

Warburg_Effect cluster_0 Cancer Cell GLUT1 GLUT1 Transporter Glucose_cell Intracellular Glucose GLUT1->Glucose_cell Glucose_in Extracellular Glucose Glucose_in->GLUT1 Transport Glycolysis Glycolysis Glucose_cell->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_gly ATP Glycolysis->ATP_gly Lactate Lactate Pyruvate->Lactate Fermentation Mitochondria Mitochondria (Reduced OXPHOS) Pyruvate->Mitochondria Proliferation Cell Proliferation & Survival ATP_gly->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: The Warburg Effect and the inhibitory action of BAY-876 on GLUT1.

Experimental_Workflow cluster_assays Comparative Assays start Select GLUT1-overexpressing cancer cell line culture Cell Culture & Seeding (96-well plates) start->culture treatment Treat with Inhibitors (BAY-876 vs. Alternatives) culture->treatment glucose_uptake Glucose Uptake Assay (e.g., [3H]-2-DG) treatment->glucose_uptake viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability metabolism Metabolic Assay (e.g., ATP measurement) treatment->metabolism analysis Data Analysis (IC50 determination, statistical analysis) glucose_uptake->analysis viability->analysis metabolism->analysis conclusion Benchmark Efficacy & Select Optimal Inhibitor analysis->conclusion

Caption: Experimental workflow for benchmarking GLUT1 inhibitor efficacy.

Conclusion

The rigorous validation of a therapeutic target is a critical step in the drug discovery pipeline. For researchers investigating the role of GLUT1 in disease, the choice of a chemical probe is of utmost importance. Based on currently available data, BAY-876 represents a superior tool for GLUT1 target validation due to its high potency and exceptional selectivity.[8][9] This guide provides a framework for the objective comparison of BAY-876 with other GLUT1 inhibitors, enabling researchers to generate robust and reliable data to support their target validation efforts. By following these detailed protocols and carefully interpreting the results, scientists can confidently assess the therapeutic potential of targeting GLUT1 in their models of interest.

References

  • Frontiers. (n.d.). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. [Link]

  • MDPI. (2018). Ovarian Cancer Relies on Glucose Transporter 1 to Fuel Glycolysis and Growth: Anti-Tumor Activity of BAY-876. [Link]

  • PMC. (n.d.). Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality. [Link]

  • ResearchGate. (n.d.). Glucose Uptake Cell-Based Assay Kit. [Link]

  • PMC. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. [Link]

  • e-Century Publishing Corporation. (2015). Inhibition of glucose-transporter 1 (GLUT-1) expression reversed Warburg effect in gastric cancer cell MKN45. [Link]

  • Spandidos Publications. (2021). Berberine exerts its antineoplastic effects by reversing the Warburg effect via downregulation of the Akt/mTOR/GLUT1 signaling pathway. [Link]

  • PubMed. (2011). Targeting GLUT1 and the Warburg effect in renal cell carcinoma by chemical synthetic lethality. [Link]

  • ResearchGate. (2011). Targeting GLUT1 and the Warburg Effect in Renal Cell Carcinoma by Chemical Synthetic Lethality. [Link]

  • PMC. (n.d.). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. [Link]

  • PMC. (n.d.). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. [Link]

  • PMC. (n.d.). Combined GLUT1 and OXPHOS inhibition eliminates acute myeloid leukemia cells by restraining their metabolic plasticity. [Link]

  • AACR Journals. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. [Link]

  • Frontiers. (n.d.). An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. [Link]

  • Haematologica. (2020). Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. [Link]

  • bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. [Link]

  • ResearchGate. (n.d.). Target validation of CDr17 A The scheme of GLUT1 inhibition study with... [Link]

  • bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. [Link]

  • PLOS One. (2011). Modulation of Glucose Transporter 1 (GLUT1) Expression Levels Alters Mouse Mammary Tumor Cell Growth In Vitro and In Vivo. [Link]

  • Royal Society of Chemistry. (n.d.). Dual inhibitory potential of ganoderic acid A on GLUT1/3: computational and in vitro insights into targeting glucose metabolism in human lung cancer. [Link]

  • Frontiers. (2018). Ligand Screening Systems for Human Glucose Transporters as Tools in Drug Discovery. [Link]

  • NSF PAR. (2022). 3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents (Journal Article). [Link]

  • Darcy & Roy Press. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. [Link]

  • ORBi. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. [Link]

  • PMC. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • PubMed. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • bioRxiv. (n.d.). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. [Link]

  • PubMed. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. [Link]

  • NextSDS. (n.d.). 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(3-tert-butyl-5-amino-1H-pyrazol-1-yl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.